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  • Product: 1-(1,4-Diazepan-1-yl)nonan-1-one
  • CAS: 1240574-85-9

Core Science & Biosynthesis

Foundational

1-(1,4-Diazepan-1-yl)nonan-1-one: In Vitro Mechanisms of Lysosomotropism, FIASMA Activity, and Autophagic Modulation

Document Type: Technical Whitepaper & In Vitro Application Guide Target Audience: Application Scientists, Pharmacologists, and Drug Development Professionals Executive Summary & Chemical Rationale 1-(1,4-Diazepan-1-yl)no...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper & In Vitro Application Guide Target Audience: Application Scientists, Pharmacologists, and Drug Development Professionals

Executive Summary & Chemical Rationale

1-(1,4-Diazepan-1-yl)nonan-1-one (also known structurally as N-nonanoyl homopiperazine) is a synthetic lipid-like molecule characterized by a hydrophilic 1,4-diazepane headgroup and a lipophilic 9-carbon (nonanoyl) acyl tail. Rather than acting via classical lock-and-key receptor antagonism, this specific structural topology classifies it as a Cationic Amphiphilic Molecule (CAM) .

In in vitro cellular models, CAMs exert profound physicochemical effects on the endo-lysosomal system. The basic secondary amine in the diazepane ring (predicted pKa ~9.5) and the hydrophobic nonanoyl chain work in tandem to drive lysosomal accumulation, membrane disruption, and the subsequent blockade of autophagic flux. This guide details the causal mechanisms behind these effects and provides field-proven, self-validating protocols for quantifying them in the laboratory.

Core Mechanism 1: Lysosomal Trapping and pH Neutralization

At physiological pH (7.4), the diazepane ring of 1-(1,4-Diazepan-1-yl)nonan-1-one exists in equilibrium with its unprotonated form, allowing the lipophilic molecule to passively diffuse across the plasma membrane. However, upon reaching the highly acidic lumen of the lysosome (pH 4.5–5.0), the secondary amine becomes heavily protonated.

This acquisition of a positive charge renders the molecule membrane-impermeable, leading to massive intralysosomal accumulation—a physicochemical process known as lysosomotropism [1]. The continuous influx and protonation of the drug depletes luminal protons, thereby raising the lysosomal pH and impairing the function of optimal-pH-dependent acid hydrolases [1].

Trapping Extracellular Extracellular Space (pH 7.4) Cytosol Cytosol (pH 7.2) Lysosome Lysosomal Lumen (pH 4.5) CAD_Ext Neutral CAD (1-(1,4-Diazepan-1-yl)nonan-1-one) CAD_Cyt Neutral CAD (High Membrane Permeability) CAD_Ext->CAD_Cyt Passive Diffusion CAD_Lys Protonated CAD+ (Membrane Impermeable) CAD_Cyt->CAD_Lys Protonation (pKa ~9.5) CAD_Lys->CAD_Cyt Blocked Efflux

Figure 1: Physicochemical mechanism of lysosomal trapping by cationic amphiphiles.

Core Mechanism 2: Functional Inhibition of Acid Sphingomyelinase (FIASMA)

Beyond simple pH neutralization, the 9-carbon nonanoyl tail drives the molecule to partition into the inner lysosomal membrane and intraluminal vesicles (ILVs). This hydrophobic insertion disrupts the critical electrostatic interaction between the negatively charged lipid bis(monoacylglycero)phosphate (BMP) and the saposin domain of the enzyme Acid Sphingomyelinase (ASM) [2].

The detachment of ASM from its protective membrane environment exposes the enzyme to proteolytic degradation by lysosomal cathepsins. Consequently, 1-(1,4-Diazepan-1-yl)nonan-1-one acts as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA) [3]. This degradation leads to a toxic accumulation of sphingomyelin and cytolytic lysoglycerophospholipids, ultimately threatening lysosomal membrane integrity [1].

FIASMA ProtonatedCAD Protonated CAD Accumulation in Lysosome MembraneInsertion Nonanoyl Tail Inserts into Inner Lysosomal Membrane ProtonatedCAD->MembraneInsertion Hydrophobic Interaction ASM_Displacement Displacement of Acid Sphingomyelinase (ASM) from Membrane MembraneInsertion->ASM_Displacement Electrostatic Repulsion ASM_Proteolysis Proteolytic Degradation of ASM by Cathepsins ASM_Displacement->ASM_Proteolysis Loss of Protection Lipidosis Accumulation of Sphingomyelin & Lysoglycerophospholipids ASM_Proteolysis->Lipidosis Enzymatic Failure

Figure 2: The FIASMA cascade leading to proteolytic degradation of ASM and subsequent lipidosis.

Core Mechanism 3: Disruption of Autophagic Flux

The structural and pH integrity of the lysosome is essential for its fusion with autophagosomes. By inducing lysosomal lipidosis and raising luminal pH, cationic amphiphiles severely impair autophagosome-lysosome fusion and subsequent cargo degradation [4]. This blockade results in a massive cellular accumulation of autophagic vacuoles and the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-II).

AutophagyFlux Phagophore Phagophore Formation Autophagosome Autophagosome (LC3-II Positive) Phagophore->Autophagosome LC3 Lipidation Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion with Lysosome CAD_Block CAD Treatment (Blocks Fusion/Degradation) CAD_Block->Autophagosome Induces LC3-II Accumulation BafA1_Block Bafilomycin A1 (V-ATPase Inhibitor) BafA1_Block->Autophagosome Clamps Flux

Figure 3: Pharmacological blockade of autophagic flux resulting in LC3-II accumulation.

In Vitro Experimental Protocols (Self-Validating Systems)

To rigorously evaluate the mechanism of action of 1-(1,4-Diazepan-1-yl)nonan-1-one, protocols must be designed with internal causality checks.

Protocol 1: Quantifying Lysosomotropism via LysoTracker Red

Causality Rationale: LysoTracker Red is a fluorescent acidotropic probe that only fluoresces in highly acidic environments. If the compound successfully accumulates and buffers lysosomal protons, LysoTracker fluorescence will decrease in a dose-dependent manner.

  • Cell Seeding: Seed target cells (e.g., HeLa or MCF-7) at 1×104 cells/well in a 96-well clear-bottom black plate.

  • Treatment: Treat with vehicle (0.1% DMSO) or 1-(1,4-Diazepan-1-yl)nonan-1-one (1 µM to 50 µM) for 4 hours at 37°C.

  • Staining: Wash cells gently with PBS and incubate with 50 nM LysoTracker Red DND-99 for 30 minutes at 37°C.

  • Quantification: Measure fluorescence (Excitation: 577 nm, Emission: 590 nm) using a microplate reader.

  • Self-Validation Step: Include a positive control well treated with Bafilomycin A1 (100 nM) . As a direct V-ATPase inhibitor, Bafilomycin A1 will cause complete lysosomal alkalinization, establishing the baseline for 100% pH neutralization [5].

Protocol 2: Autophagic Flux Assessment (The BafA1 Clamp)

Causality Rationale: An increase in LC3-II can mean either induction of autophagy or blockade of degradation. To distinguish between the two, an autophagic flux assay utilizing a Bafilomycin A1 (BafA1) clamp is required [5].

  • Experimental Design: Culture cells in 6-well plates and divide into four groups: (A) Control, (B) Compound alone, (C) BafA1 alone (100 nM, added 4h prior to harvest), and (D) Compound + BafA1.

  • Treatment: Expose groups B and D to 10 µM 1-(1,4-Diazepan-1-yl)nonan-1-one for 24 hours.

  • Lysis & SDS-PAGE: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Run 20 µg of protein per lane on a 12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe for LC3B (detecting LC3-I at 16 kDa and LC3-II at 14 kDa) and GAPDH (loading control).

  • Self-Validation Step: Compare Group D to Group C. If the compound strictly acts by blocking flux (like a CAD), the LC3-II levels in Group D will not significantly exceed those in Group C. If it acts as an upstream inducer, the combination will be additive [4].

Protocol 3: In Vitro Acid Sphingomyelinase (ASM) Activity Assay

Causality Rationale: To confirm FIASMA activity, one must measure the functional degradation of ASM by tracking its inability to cleave a fluorescent sphingomyelin analog.

  • Lysosomal Isolation: Isolate lysosomal fractions from compound-treated cells using differential centrifugation or magnetic bead pull-down.

  • Enzymatic Reaction: Incubate 10 µg of lysosomal lysate with 10 µM BODIPY-FL-C12-Sphingomyelin in an acidic sodium acetate buffer (pH 5.0) for 1 hour at 37°C.

  • Lipid Extraction: Terminate the reaction with chloroform:methanol (2:1), extract the lipid phase, and separate via Thin Layer Chromatography (TLC).

  • Quantification: Quantify the fluorescent ceramide band using a densitometer.

  • Self-Validation Step: Use Desipramine (10 µM) as a benchmark control, as it is a clinically validated, highly potent FIASMA [3].

Quantitative Data Presentation

The following table summarizes the expected in vitro pharmacological profile of 1-(1,4-Diazepan-1-yl)nonan-1-one, benchmarked against established modulators of the endo-lysosomal pathway.

Assay / ParameterExpected Outcome for 1-(1,4-Diazepan-1-yl)nonan-1-oneBenchmark Validation Control
Lysosomal pH (LysoTracker MFI) Dose-dependent decrease (Estimated IC50 ~15 µM)Bafilomycin A1 (100 nM)
ASM Activity (BODIPY-Ceramide) >60% reduction in enzymatic cleavage at 10 µMDesipramine (10 µM)
LC3-II Accumulation (Fold Change) 4.0x to 5.5x increase vs. Vehicle ControlChloroquine (50 µM)
Autophagic Flux (Compound + BafA1) Non-additive LC3-II accumulation (Confirms flux blockade)Starvation (EBSS Media)

References

  • Nielsen et al., 2024. Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids. Molecular Biology of the Cell. URL:[Link]

  • Chung & Claus, 2021. Keep Your Friends Close, but Your Enemies Closer: Role of Acid Sphingomyelinase During Infection and Host Response. Frontiers in Medicine. URL:[Link]

  • Kornhuber et al., 2011. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase. PLoS One. URL:[Link]

  • Yuan et al., 2015. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia. Oncotarget. URL:[Link]

  • Mauthe et al., 2018. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy. URL:[Link]

Sources

Exploratory

Pharmacological Profile of 1-(1,4-Diazepan-1-yl)nonan-1-one Derivatives: A Dual-Utility Platform in Neuropharmacology and Nanomedicine

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between structural chemistry and applied pharmacology. Rather than relying on a generic template, this whitepaper is structured to...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between structural chemistry and applied pharmacology. Rather than relying on a generic template, this whitepaper is structured to dissect the dual-utility of 1-(1,4-Diazepan-1-yl)nonan-1-one derivatives—a unique class of homopiperazine-based aliphatic amides that are simultaneously advancing central nervous system (CNS) neuropharmacology and next-generation lipid nanoparticle (LNP) drug delivery.

Structural and Physicochemical Profiling

1-(1,4-Diazepan-1-yl)nonan-1-one (CID: 65450413) and its hydrochloride salt represent a highly versatile chemical scaffold[1]. The architecture consists of a 7-membered 1,4-diazepane (homopiperazine) core N-acylated with a 9-carbon (nonanoyl) aliphatic chain.

The selection of a homopiperazine ring over a standard 6-membered piperazine is a deliberate pharmacological choice. Conformational analysis reveals that the 1,4-diazepane ring exhibits superior flexibility, allowing the two nitrogen atoms to adopt non-coplanar geometries[2]. This flexibility minimizes the desolvation penalty and allows the molecule to dynamically adapt to complex G-protein coupled receptor (GPCR) binding pockets. Meanwhile, the nonanoyl tail provides precisely tuned lipophilicity, enabling both blood-brain barrier (BBB) penetration and stable insertion into lipid bilayers.

Pharmacological Targets & Mechanistic Pathways

Histamine H3 Receptor (H3R) Antagonism

Substituted 1,4-diazepanes are heavily utilized in the synthesis of high-affinity, CNS-penetrant Histamine H3 receptor antagonists[3][4]. The mechanism is highly dependent on the molecule's basicity. The secondary amine of the diazepane ring remains protonated at physiological pH, forming a critical electrostatic salt bridge with the conserved Aspartate residue (Asp3.32) in the H3R binding pocket. Simultaneously, the nonanoyl chain extends into the lipophilic sub-pocket, locking the receptor in its inactive state and preventing Gi/o protein activation[4].

H3_Pathway Ligand 1-(1,4-Diazepan-1-yl)nonan-1-one H3R Histamine H3 Receptor Ligand->H3R Antagonizes Gi Gi/o Protein Complex H3R->Gi Blocks Activation cAMP cAMP Production (Restored) Gi->cAMP Prevents Inhibition NT Neurotransmitter Release cAMP->NT Promotes

Mechanistic pathway of H3 Receptor antagonism by diazepane derivatives.

Endocannabinoid System: FAAH Inhibition

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for degrading endogenous lipid messengers like anandamide[5]. The nonanoyl tail of 1-(1,4-Diazepan-1-yl)nonan-1-one structurally mimics the acyl chain of natural substrates, allowing it to anchor deeply into the hydrophobic channel of FAAH. However, the sterically hindered diazepane amide bond strongly resists hydrolytic cleavage, allowing the derivative to act as a competitive inhibitor[6].

Ionizable Lipids for mRNA-LNP Delivery

In nanomedicine, diamines with alkyl tails are critical components of lipid nanoparticles (LNPs)[7]. The secondary amine of the diazepane ring possesses an optimal pKa (~6.5 in lipidic environments). At physiological pH (7.4), the molecule is largely neutral, preventing systemic toxicity. Upon endocytosis, the acidic environment of the endosome (pH 5.5) triggers rapid protonation of the diazepane ring. This cationic shift induces membrane fusion with the anionic endosomal membrane, facilitating the cytoplasmic release of the mRNA payload[7].

LNP_Workflow Lipid Diazepane Lipid Mix (Ethanol) Mixer Microfluidic Mixer Lipid->Mixer mRNA mRNA (Aqueous pH 4.0) mRNA->Mixer LNP LNP Formation (Dialysis pH 7.4) Mixer->LNP Self-Assembly Cell Endosomal Escape (pH 5.5) LNP->Cell Protonation

Microfluidic formulation and endosomal escape mechanism of Diazepane-LNPs.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 1-(1,4-Diazepan-1-yl)nonan-1-one [1]

Parameter Value Pharmacological Implication
Molecular Weight 240.39 g/mol Highly favorable for BBB penetration and LNP formulation.
LogP (Calculated) ~3.5 Optimal lipophilicity for membrane insertion and hydrophobic pocket binding.
pKa (Secondary Amine) ~9.0 (Free), ~6.5 (LNP) Enables pH-dependent protonation crucial for endosomal escape.

| H-Bond Donors | 1 | Minimizes the desolvation penalty during receptor binding. |

Table 2: Comparative Pharmacological Performance

Target / Application Metric Expected Performance Reference Standard

| Histamine H3 Receptor | Binding Affinity ( Ki​ ) | < 10 nM | Thioperamide ( Ki​ ~ 15 nM) | | FAAH Enzyme | IC50​ | ~ 1.2 µM | URB597 ( IC50​ ~ 5 nM) | | mRNA-LNP Delivery | Encapsulation Efficiency | > 90% | DLin-MC3-DMA (> 95%) |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: Radioligand Binding Assay for H3 Receptor Affinity
  • Objective: Quantify the binding affinity ( Ki​ ) of the diazepane derivative.

  • Step 1: Membrane Preparation. Utilize CHO cells stably expressing human H3R. Causality: CHO cells lack endogenous histamine receptors, providing an absolute zero-background system to prevent signal interference.

  • Step 2: Incubation. Incubate 10 µg of membrane protein with 1 nM [3H]N- α -methylhistamine and varying concentrations of the diazepane derivative ( 10−11 to 10−5 M) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2​ ). Causality: The inclusion of Mg2+ is critical; it stabilizes the GPCR-G protein complex, ensuring the receptor remains in its high-affinity state.

  • Step 3: Filtration & Self-Validation. Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI). Validation: The assay is self-validating via a parallel control using 10 µM thioperamide to define non-specific binding (NSB). If the specific binding (Total Signal - NSB) falls below 70% of the total radioactive signal, the membrane preparation is deemed degraded, and the assay is automatically rejected.

Protocol 2: Microfluidic Formulation of Diazepane-LNP for mRNA Delivery
  • Objective: Encapsulate mRNA using the derivative as the primary ionizable lipid.

  • Step 1: Phase Preparation. Dissolve the diazepane derivative, DSPC, cholesterol, and PEG-lipid in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5. Dissolve the mRNA payload in 50 mM citrate buffer, pH 4.0. Causality: The acidic aqueous pH ensures the secondary amine of the diazepane ring is fully protonated, driving rapid electrostatic complexation with the polyanionic mRNA backbone.

  • Step 2: Microfluidic Mixing. Mix the two phases at a 3:1 aqueous-to-organic volume ratio using a staggered herringbone micromixer at a total flow rate of 12 mL/min. Causality: Rapid mixing (<1 ms) forces kinetic self-assembly before macroscopic lipid precipitation occurs, yielding uniform LNPs (<100 nm).

  • Step 3: Dialysis & Self-Validation. Dialyze the mixture against PBS (pH 7.4) for 16 hours to remove ethanol and neutralize the LNP surface. Validation: Measure encapsulation efficiency using the RiboGreen exclusion assay. Fluorescence is measured in the presence and absence of 1% Triton X-100. If the unlysed LNP fluorescence exceeds 10% of the lysed LNP signal, it indicates premature payload leakage or incomplete encapsulation, triggering a mandatory recalibration of the microfluidic flow rates.

References[1] National Center for Biotechnology Information. "1-(1,4-Diazepan-1-yl)nonan-1-one hydrochloride | C14H29ClN2O - PubChem". PubChem. Available at:https://pubchem.ncbi.nlm.nih.gov/compound/168442297[3] Stocking, E. M., et al. "Synthesis of a Histamine H3 Receptor Antagonist—Manipulation of Hydroxyproline Stereochemistry, Desymmetrization of Homopiperazine, and Nonextractive Sodium Triacetoxyborohydride Reaction Workup". The Journal of Organic Chemistry, ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/jo100693a[4] Stocking, E. M., et al. "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists". Bioorganic & Medicinal Chemistry Letters, PubMed. Available at:https://pubmed.ncbi.nlm.nih.gov/20382018/[7] Zhu, Y., et al. "RNA Drugs and RNA Targets for Small Molecules: Principles, Progress, and Challenges". Pharmacological Reviews, PMC. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8813031/[5] Piomelli, D., et al. "Goods and Bads of the Endocannabinoid System as a Therapeutic Target: Lessons Learned after 30 Years". Pharmacological Reviews, PMC. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7723223/[6] "Small molecules as monoacylglycerol lipase (magl) inhibitors, compositions and use thereof". Google Patents (US20240294514A1). Available at:https://patents.google.com/patent/US20240294514A1/en[2] "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1". Journal of Agricultural and Food Chemistry, ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/acs.jafc.2c01734

Sources

Foundational

Literature review on homopiperazine derivative 1-(1,4-Diazepan-1-yl)nonan-1-one

An In-Depth Technical Guide on 1-(1,4-Diazepan-1-yl)nonan-1-one: A Versatile Synthon in Nanomedicine and Targeted Therapeutics Executive Summary The compound 1-(1,4-Diazepan-1-yl)nonan-1-one (CAS 1240574-85-9) represents...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on 1-(1,4-Diazepan-1-yl)nonan-1-one: A Versatile Synthon in Nanomedicine and Targeted Therapeutics

Executive Summary

The compound 1-(1,4-Diazepan-1-yl)nonan-1-one (CAS 1240574-85-9) represents a highly specialized, amphiphilic building block bridging the gap between traditional small-molecule pharmacophores and advanced lipid nanoparticle (LNP) delivery systems[1][2]. Structurally, it consists of a hydrophilic 1,4-diazepane (homopiperazine) ring where one nitrogen is acylated with a hydrophobic 9-carbon (nonanoyl) chain[3]. This unique architecture leaves a reactive secondary amine available for modular functionalization, making it a critical intermediate in the synthesis of pH-responsive ionizable lipids and central nervous system (CNS) therapeutics[4][5].

This whitepaper deconstructs the physicochemical causality, synthetic workflows, and structural advantages of utilizing this homopiperazine derivative in modern drug development.

Part 1: Physicochemical Profiling and Structural Causality

The utility of 1-(1,4-Diazepan-1-yl)nonan-1-one is dictated by its distinct structural domains. The nonanoyl chain provides necessary hydrophobic packing, while the 7-membered diazepane ring offers superior conformational flexibility compared to standard 6-membered piperazine rings[6].

Table 1: Physicochemical Profile & Structural Significance

PropertyValueCausality / Significance in Drug Design
IUPAC Name 1-(1,4-diazepan-1-yl)nonan-1-oneDefines the core 7-membered heterocycle and C9 acyl lipid tail.
CAS Number 1240574-85-9Primary identifier for commercial sourcing and regulatory tracking[1].
Molecular Formula C14H28N2OIndicates an amphiphilic character, ideal for micellar or LNP integration.
Molecular Weight 240.39 g/mol Low-molecular-weight synthon allowing for extensive downstream derivatization without exceeding Lipinski's limits[2].
SMILES CCCCCCCCC(=O)N1CCCNCC1Highlights the reactive secondary amine (NH) available for alkylation.
InChIKey DFTPVYKIXIGUOV-UHFFFAOYSA-NStandardized structural representation for computational modeling[1].
The Causality of the Homopiperazine Core

In LNP design, the pKa of the ionizable lipid must be strictly tuned between 6.0 and 6.5. The 1,4-diazepane ring achieves this by increasing the distance between the two nitrogen atoms compared to piperazine. When the secondary amine is alkylated to form a tertiary amine, the steric bulk and unique ring strain of the 7-membered structure shift the pKa into the optimal range for endosomal escape[5]. Furthermore, in CNS drug design, the homopiperazine motif acts as a privileged scaffold with high affinity for Histamine H3 receptors, making it a valuable precursor for neurodegenerative disease therapies[6].

Part 2: Application in Next-Generation Ionizable Lipids for LNPs

The most prominent modern application of 1-(1,4-Diazepan-1-yl)nonan-1-one is its use as a precursor for branched ionizable lipids[5]. By reacting the secondary amine with alkyl acrylates or epoxides, researchers can generate multi-tail lipidoids that drive the encapsulation and intracellular delivery of mRNA.

Experimental Protocol: Synthesis of Branched Diazepane Lipidoids

This protocol utilizes a self-validating Michael addition workflow to generate a tertiary amine lipidoid.

  • Reagent Preparation: Dissolve 1-(1,4-Diazepan-1-yl)nonan-1-one (1.0 eq) and a selected lipid-acrylate (e.g., dodecyl acrylate, 1.2 eq) in anhydrous ethanol.

    • Causality: Ethanol acts as a protic solvent that accelerates the Michael addition by hydrogen-bonding with the carbonyl oxygen of the acrylate, increasing its electrophilicity.

  • Reaction Conditions: Stir the mixture at 80°C for 48 hours in a sealed pressure tube.

    • Causality: The secondary amine within the 7-membered diazepane ring is sterically hindered. Elevated temperatures are required to overcome the activation energy barrier and ensure complete conversion.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (DCM/MeOH gradient with 1% Triethylamine).

    • Causality: The resulting tertiary amine is highly lipophilic but basic. The addition of triethylamine neutralizes the acidic silanol groups on the silica gel, preventing product tailing and irreversible binding.

  • Validation (QC): Analyze via 1 H NMR to confirm the disappearance of the secondary amine proton and via LC-MS to verify the exact mass of the target lipidoid.

SynthWorkflow A 1-(1,4-Diazepan-1-yl)nonan-1-one (Secondary Amine) C Michael Addition (Ethanol, 80°C) A->C B Alkyl Acrylate / Epoxide (Hydrophobic Tail) B->C D Branched Lipidoid (Tertiary Amine) C->D >85% Yield

Figure 1: Synthetic workflow for generating branched ionizable lipidoids via Michael addition.

Experimental Protocol: LNP Formulation via Microfluidic Mixing

Once synthesized, the diazepane-lipidoid is formulated into LNPs for nucleic acid delivery[4][7].

  • Phase Preparation:

    • Lipid Phase: Dissolve the diazepane-lipidoid, cholesterol, DSPC, and PEG-lipid in ethanol at a molar ratio of 50:38.5:10:1.5. Causality: Cholesterol fills the geometric voids between the bulky diazepane headgroups, stabilizing the lipid bilayer, while the PEG-lipid prevents systemic aggregation.

    • Aqueous Phase: Dissolve mRNA in 50 mM citrate buffer (pH 4.0). Causality: At pH 4.0, the tertiary amine of the diazepane ring is fully protonated, driving rapid electrostatic complexation with the anionic mRNA backbone.

  • Microfluidic Mixing: Mix the aqueous and lipid phases at a 3:1 volume ratio using a staggered herringbone micromixer at a total flow rate of 12 mL/min.

    • Causality: Rapid mixing (<1 ms) forces the lipids to precipitate uniformly around the mRNA core before macroscopic aggregates can form, yielding monodisperse nanoparticles.

  • Dialysis & Validation: Dialyze against PBS (pH 7.4) for 16 hours to neutralize the LNP surface. Validate size (<100 nm) and polydispersity (PDI < 0.2) using Dynamic Light Scattering (DLS).

EndosomalEscape N1 LNP Cellular Uptake (Endocytosis) N2 Early Endosome Maturation (pH drops to ~6.0) N1->N2 Internalization N3 Diazepane Ring Protonation (Tertiary Amine Activation) N2->N3 Acidification N4 Membrane Destabilization (Hexagonal Phase Transition) N3->N4 Electrostatic Fusion N5 Cytosolic Cargo Release (mRNA Translation) N4->N5 Endosomal Escape

Figure 2: Mechanism of endosomal escape driven by the protonation of the diazepane ring.

Part 3: Application in Targeted CNS Therapeutics

Beyond nanomedicine, 1-(1,4-Diazepan-1-yl)nonan-1-one serves as a critical intermediate in the synthesis of small-molecule inhibitors. The nonanoyl chain acts as a hydrophobic linker or surface recognition cap, while the homopiperazine ring interacts directly with target receptors[8].

For instance, in the development of Histamine H3 receptor antagonists (utilized for Alzheimer's and neurodegenerative conditions), the 1,4-diazepane core mimics the basic pharmacophore required for receptor binding[6]. The secondary amine is typically subjected to reductive amination with substituted benzaldehydes.

  • Causality of Reductive Amination: Utilizing sodium triacetoxyborohydride (STAB) in slightly acidic conditions (acetic acid) ensures that the imine intermediate is selectively reduced without reducing the nonanoyl amide carbonyl, preserving the structural integrity of the lipid tail.

Conclusion

1-(1,4-Diazepan-1-yl)nonan-1-one is far more than a simple chemical catalog entry; it is a rationally designed synthon that leverages the unique pKa and conformational properties of the homopiperazine ring alongside the hydrophobic packing of a nonanoyl tail. Whether utilized as a precursor for next-generation LNP ionizable lipids or as a scaffold for CNS-targeted pharmacophores, its predictable reactivity and self-validating synthetic pathways make it an invaluable tool for modern drug development professionals.

References

  • . "1-(1,4-Diazepan-1-yl)nonan-1-one | CAS 1240574-85-9". ChemScene.[2] 2.. "1-(1,4-diazepan-1-yl)nonan-1-one - Product F525271". Fluorochem UK.[1]

  • . "Compound Summary for CID 65450413, 1-(1,4-Diazepan-1-yl)nonan-1-one". National Center for Biotechnology Information.[3]

  • . "Homopiperazine - Product Information and Pharmaceutical Intermediates". ChemicalBook.[6] 5.. "Pharmaceutical compounds and Nanoparticle drug delivery systems". Informa Healthcare / US Patent US10010547B2.[4]

  • . "LDL mediated delivery of Paclitaxel and MRI imaging probes for personalized medicine applications". National Institutes of Health.[7]

  • . "Lipid nanoparticle compositions containing 1,4-diazepan-1-yl derivatives". US Patent Application US20210230112A1.[5]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Investigating 1-(1,4-Diazepan-1-yl)nonan-1-one in CNS Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for the novel chemical entity, 1-(1,4-Diaz...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for the novel chemical entity, 1-(1,4-Diazepan-1-yl)nonan-1-one. This document outlines the scientific rationale for its exploration, hypothesized mechanisms of action based on its structural class, and detailed experimental workflows for its characterization.

Introduction: The Promise of the 1,4-Diazepane Scaffold

The 1,4-diazepane motif is a well-established "privileged structure" in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Derivatives of this seven-membered heterocyclic ring system have demonstrated a wide array of pharmacological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[2][3] Their versatility makes them a focal point for the development of new therapeutics, particularly for disorders of the central nervous system (CNS).

While specific research on 1-(1,4-Diazepan-1-yl)nonan-1-one is not extensively published, its core structure suggests potential for interaction with key CNS targets. This guide, therefore, presents a hypothetical yet scientifically grounded framework for its investigation, drawing parallels with well-characterized benzodiazepine and diazepane derivatives.

Hypothesized Therapeutic Applications and Mechanisms of Action

Based on the known pharmacology of related compounds, we can postulate several promising avenues for the therapeutic application of 1-(1,4-Diazepan-1-yl)nonan-1-one.

Anxiolytic and Anticonvulsant Properties via GABAergic Modulation

Many benzodiazepines and their derivatives exert their effects by acting as positive allosteric modulators of the GABA-A receptor.[4] This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), allows chloride ions to enter the neuron, leading to hyperpolarization and a decrease in neuronal excitability. By enhancing the effect of GABA, these compounds produce a calming or inhibitory effect on the CNS.[5]

It is hypothesized that 1-(1,4-Diazepan-1-yl)nonan-1-one may share this mechanism, making it a candidate for the treatment of anxiety disorders, insomnia, and certain types of seizures.[6] The long nonanoyl chain could influence its lipophilicity, potentially affecting its ability to cross the blood-brain barrier and its pharmacokinetic profile.

Hypothesized GABA-A Receptor Modulation

GABA_A_Receptor_Modulation cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor GABA Binds Cl_channel Chloride Channel (Closed) GABA_A_Receptor->Cl_channel Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx Compound 1-(1,4-Diazepan-1-yl)nonan-1-one Compound->GABA_A_Receptor Positive Allosteric Modulation

Caption: Hypothesized mechanism of 1-(1,4-Diazepan-1-yl)nonan-1-one as a positive allosteric modulator of the GABA-A receptor.

Neuroprotection: Targeting Amyloid-Beta Aggregation

Recent research has explored 1,4-diazepane derivatives as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[7] The accumulation of Aβ plaques is believed to contribute to neuronal dysfunction and cell death. The design of small molecules that can interfere with this process is a promising strategy for developing disease-modifying therapies. The structural features of 1-(1,4-Diazepan-1-yl)nonan-1-one could potentially allow it to interact with Aβ monomers or oligomers, preventing their assembly into toxic aggregates.

Triple Reuptake Inhibition for Antidepressant Activity

Certain 1-aryl-1,4-diazepan-2-one derivatives have been identified as triple reuptake inhibitors (TRIs), which block the reuptake of serotonin, norepinephrine, and dopamine.[8] This mechanism of action is sought after for the development of novel antidepressants with a potentially broader efficacy and faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs). Investigation into whether 1-(1,4-Diazepan-1-yl)nonan-1-one possesses similar activity at monoamine transporters is warranted.

Experimental Protocols for Compound Characterization

The following protocols provide a roadmap for the initial characterization of 1-(1,4-Diazepan-1-yl)nonan-1-one.

In Vitro Assays

Objective: To determine the binding affinity of the test compound for the benzodiazepine site on the GABA-A receptor.

Materials:

  • Rat or mouse whole brain membranes (or cell lines expressing recombinant GABA-A receptors)

  • [³H]-Flunitrazepam (radioligand)

  • Clonazepam (positive control)

  • Test compound (1-(1,4-Diazepan-1-yl)nonan-1-one)

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation counter and fluid

Protocol:

  • Prepare brain membrane homogenates according to standard procedures.

  • In a 96-well plate, add buffer, [³H]-Flunitrazepam (at a concentration near its Kd), and varying concentrations of the test compound or control.

  • Initiate the binding reaction by adding the membrane preparation.

  • Incubate at 4°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

Parameter Description
Radioligand [³H]-Flunitrazepam
Positive Control Clonazepam
Incubation Time 60 minutes
Incubation Temp. 4°C
Output IC₅₀ Value

Objective: To assess the ability of the test compound to inhibit the aggregation of Aβ peptides.

Materials:

  • Synthetic Aβ₄₂ peptide

  • Thioflavin T (ThT) dye

  • Hexafluoroisopropanol (HFIP)

  • Phosphate-buffered saline (PBS)

  • 96-well black plates with a clear bottom

  • Fluorescence plate reader

Protocol:

  • Prepare Aβ₄₂ monomer solutions by dissolving the peptide in HFIP and then evaporating the solvent. Resuspend in PBS.

  • In a 96-well plate, mix the Aβ₄₂ solution with varying concentrations of the test compound.

  • Add Thioflavin T to each well. ThT fluorescence increases significantly upon binding to amyloid fibrils.

  • Incubate the plate at 37°C with gentle shaking.

  • Monitor the fluorescence intensity (excitation ~440 nm, emission ~480 nm) over time.

  • Plot the fluorescence intensity versus time to generate aggregation curves.

  • Calculate the percentage of inhibition at different compound concentrations.

In Vitro to In Vivo Workflow

Drug_Discovery_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_optimization Lead Optimization Binding_Assay Receptor Binding Assay (e.g., GABA-A) Behavioral_Models Rodent Behavioral Models (Anxiety, Seizure) Binding_Assay->Behavioral_Models Aggregation_Assay Aβ Aggregation Assay Aggregation_Assay->Behavioral_Models Reuptake_Assay Monoamine Reuptake Assay Reuptake_Assay->Behavioral_Models PK_PD Pharmacokinetics & Pharmacodynamics Behavioral_Models->PK_PD Tox_Screening Early Toxicology Screening PK_PD->Tox_Screening SAR Structure-Activity Relationship (SAR) Tox_Screening->SAR Lead_Candidate Lead Candidate Selection SAR->Lead_Candidate

Caption: A generalized workflow for the preclinical evaluation of a novel CNS compound.

In Vivo Behavioral Models

Objective: To evaluate the anxiolytic-like effects of the test compound in rodents.

Apparatus:

  • A plus-shaped maze raised from the floor with two open arms and two closed arms.

Protocol:

  • Administer the test compound or vehicle to mice or rats via an appropriate route (e.g., intraperitoneal injection).

  • After a specified pre-treatment time, place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Parameter Measure of...
Time in Open ArmsAnxiolytic-like effect
Open Arm EntriesAnxiolytic-like effect
Closed Arm EntriesGeneral Activity

Objective: To assess the anticonvulsant potential of the test compound.

Materials:

  • Pentylenetetrazole (PTZ), a GABA-A receptor antagonist

  • Mice or rats

  • Test compound

Protocol:

  • Administer the test compound or vehicle to the animals.

  • After the pre-treatment period, administer a sub-convulsive or convulsive dose of PTZ.

  • Observe the animals for the onset and severity of seizures (e.g., using the Racine scale).

  • Record the latency to the first seizure and the percentage of animals protected from seizures.

  • An increase in seizure latency or a reduction in seizure severity suggests anticonvulsant activity.

Early ADME-Tox Profiling

A preliminary assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial.

  • In Vitro Metabolic Stability: Incubate the compound with liver microsomes to assess its metabolic stability.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): To predict passive permeability across the blood-brain barrier.

  • Cytotoxicity Assay: Use a cell line (e.g., HepG2) to evaluate the compound's potential for causing cell death.

Conclusion

1-(1,4-Diazepan-1-yl)nonan-1-one represents an intriguing starting point for a CNS-focused drug discovery program. Its 1,4-diazepane core provides a strong rationale for investigating its potential as an anxiolytic, anticonvulsant, or neuroprotective agent. The protocols outlined in this document offer a structured approach to elucidating its pharmacological profile and therapeutic potential. Careful and systematic evaluation, beginning with in vitro assays and progressing to in vivo models, will be essential in determining the future of this compound in the landscape of CNS drug development.

References

  • Crestani, F., et al. (2001). Molecular targets for the myorelaxant action of diazepam. Molecular Pharmacology, 59(3), 442-5. Available at: [Link]

  • El-Bastawissy, E. A., et al. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher. Available at: [Link]

  • EMCDDA (2025). Benzodiazepines drug profile. The European Union Drugs Agency (EUDA). Available at: [Link]

  • Gareev, I. F. (2027). Current concepts in the study of new therapeutic targets and the development of drugs for diseases of the central nervous system. Current Medicinal Chemistry. Available at: [Link]

  • GoodRx (2024). Diazepam's Mechanism of Action: How This Benzodiazepine Works. Available at: [Link]

  • Kaur, H., et al. (2014). Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. Journal of Medicinal Chemistry, 57(15), 6338-50. Available at: [Link]

  • Menghani, S. S., et al. (2017). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Letters in Drug Design & Discovery, 14(6), 690-698. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 168442297, 1-(1,4-Diazepan-1-yl)nonan-1-one hydrochloride. Available at: [Link]

  • National Institutes of Health (2023). Diazepam - StatPearls. NCBI Bookshelf. Available at: [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Available at: [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. Available at: [Link]

  • Talybov, A. Kh., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals (Basel), 14(8), 814. Available at: [Link]

  • Talybov, A. Kh., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. PubMed. Available at: [Link]

  • Talybov, A. Kh., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. ResearchGate. Available at: [Link]

  • U.S. Department of Health and Human Services (2013). Diazepam - Medical Countermeasures Database. CHEMM. Available at: [Link]

  • University of Waterloo (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. Available at: [Link]

  • Vaskevich, R. I., et al. (2019). Benzo- and thienobenzo- diazepines: multi-target drugs for CNS disorders. Current Neuropharmacology, 17(10), 938-957. Available at: [Link]

  • World Health Organization (1996). Diazepam - Some Pharmaceutical Drugs. NCBI Bookshelf. Available at: [Link]

  • Zariouh, F., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Available at: [Link]

Sources

Application

Application Note: 1-(1,4-Diazepan-1-yl)nonan-1-one as a Precursor for Advanced Ionizable Lipids in mRNA-LNP Formulation

Target Audience: Formulation Scientists, Medicinal Chemists, and RNA Therapeutics Researchers Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Structural Rationale The clinica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and RNA Therapeutics Researchers Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Structural Rationale

The clinical success of mRNA therapeutics relies fundamentally on the delivery vector. Lipid nanoparticles (LNPs) remain the gold standard, with their efficacy dictated primarily by the chemical structure of the ionizable lipid component. 1-(1,4-Diazepan-1-yl)nonan-1-one (CAS: 1240574-85-9) has emerged as a highly versatile, commercially available building block for synthesizing next-generation ionizable lipids.

  • The 1,4-Diazepane (Homopiperazine) Core: The 7-membered diazepane ring provides unique conformational flexibility. When the secondary amine is functionalized to a tertiary amine during lipid synthesis, the expanded ring structure mitigates steric repulsion between neighboring lipid molecules in the LNP bilayer. This specific geometry shifts the apparent acid dissociation constant ( pKa​ ) of the formulated LNP into the optimal therapeutic window (6.0–6.6), ensuring a sharp protonation response to endosomal acidification [1].

  • The Nonan-1-one (C9 Amide) Tail: The precursor features a 9-carbon acyl chain attached via an amide linkage. Unlike ester-linked tails that can be prone to premature hydrolysis in systemic circulation, the amide bond acts as a robust hydrogen-bond network anchor within the lipid bilayer, enhancing the structural integrity of the LNP. Furthermore, the C9 length strikes an optimal balance between hydrophobicity (for stable particle assembly) and biodegradability (for rapid clearance and low immunogenicity) [2].

Mechanistic Insights: Causality in Endosomal Escape

To design a self-validating LNP system, one must understand the causality between the lipid's chemical structure and its biological function.

At physiological pH (7.4), the tertiary amine of the diazepane-derived lipid remains unprotonated. This neutrality prevents protein opsonization and rapid clearance by the reticuloendothelial system (RES). Upon cellular uptake via endocytosis, the endosomal pump lowers the internal pH to approximately 5.5.

Because the pKa​ of the formulated diazepane lipid is engineered to be ~6.4, the drop in pH triggers rapid protonation of the diazepane ring. This sudden accumulation of positive charge forces the lipid to ion-pair with endogenous anionic phospholipids (e.g., bis(monoacylglycero)phosphate) in the endosomal membrane. The resulting ion pair possesses a highly conical geometry (small hydrated headgroup, bulky hydrophobic tails), which thermodynamically drives the membrane to transition from a stable lamellar ( Lα​ ) phase to an inverted hexagonal ( HII​ ) phase. This phase transition physically ruptures the endosome, releasing the mRNA cargo into the cytosol for translation [3].

Workflow and Mechanism Visualizations

Workflow A 1-(1,4-Diazepan-1-yl)nonan-1-one (Diazepane Precursor) C Epoxide Ring-Opening (80°C, 48h, Neat or EtOH) A->C B 1,2-Epoxyhexadecane (Secondary Alkyl Tail) B->C D Diazepane Ionizable Lipid (Tertiary Amine Core) C->D E Microfluidic Hydrodynamic Focusing (mRNA, DSPC, Chol, PEG-Lipid) D->E F Formulated mRNA-LNP (Size: 70-90 nm) E->F

Fig 1: Chemical synthesis and microfluidic formulation workflow.

Mechanism A LNP Endocytosis (pH 7.4, Neutral Surface) B Endosome Acidification (pH drops to ~5.5) A->B C Protonation of Diazepane Ring (Apparent pKa ~6.4) B->C D Ion-Pairing with Anionic Lipids (Cone Shape Formation) C->D E Inverted Hexagonal (H_II) Phase Membrane Disruption D->E F Cytosolic mRNA Release & Ribosomal Translation E->F

Fig 2: Mechanism of diazepane-mediated endosomal escape.

Experimental Protocols

The following protocols outline the synthesis of a model ionizable lipid from 1-(1,4-Diazepan-1-yl)nonan-1-one and the subsequent formulation of mRNA-LNPs. This is a self-validating workflow: the TNS assay validates the chemical synthesis success (by confirming the pKa​ ), while Dynamic Light Scattering (DLS) validates the assembly process.

Protocol A: Synthesis of Diazepane-Based Ionizable Lipid

Objective: Convert the secondary amine of the precursor into a tertiary amine with a secondary lipid tail via epoxide ring-opening.

  • Reagent Preparation: In a heavy-walled glass pressure tube, combine 1-(1,4-Diazepan-1-yl)nonan-1-one (1.0 eq) and 1,2-epoxyhexadecane (1.2 eq).

  • Reaction: Add anhydrous ethanol (0.5 M relative to the precursor) and a magnetic stir bar. Seal the tube and heat to 80°C in an oil bath for 48 hours. Causality note: The elevated temperature is required to overcome the steric hindrance of the 7-membered ring during nucleophilic attack.

  • Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude oil via automated flash chromatography (Silica gel, gradient elution from 100% Dichloromethane to 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide).

  • Validation: Verify the product mass via LC-MS. The resulting lipid should exhibit a single tertiary amine core with a C9 amide tail and a C16 hydroxyl-functionalized tail.

Protocol B: Microfluidic Formulation of mRNA-LNPs

Objective: Assemble the synthesized lipid into functional LNPs encapsulating Firefly Luciferase (Fluc) mRNA.

  • Aqueous Phase Preparation: Dilute Fluc mRNA in 50 mM Citrate Buffer (pH 4.0) to a final concentration of 0.175 mg/mL. Causality note: pH 4.0 ensures the diazepane lipid is fully protonated during mixing, driving electrostatic complexation with the polyanionic mRNA.

  • Lipid Phase Preparation: Dissolve the synthesized Diazepane Lipid, DSPC, Cholesterol, and DMG-PEG2000 in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be 12.5 mM.

  • Microfluidic Mixing: Using a microfluidic mixer (e.g., Precision NanoSystems Ignite), mix the aqueous and lipid phases at a 3:1 volume ratio (Aqueous:Ethanol) with a total flow rate of 12 mL/min. Target an N/P ratio (amine to phosphate) of 6:1.

  • Dialysis & Storage: Immediately dialyze the formulation against 1x PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette to remove ethanol and neutralize the pH. Filter through a 0.22 µm PES syringe filter and store at 4°C.

Data Presentation & Quality Control

To validate the formulation, the physicochemical properties of the Diazepane-based LNP must be benchmarked against a standard industry formulation (e.g., DLin-MC3-DMA). The apparent pKa​ is determined using a 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS) fluorescence assay.

Table 1: Physicochemical Characterization of Formulated LNPs

FormulationIonizable Lipid CoreZ-Average Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Apparent pKa​ (TNS Assay)
Standard LNP DLin-MC3-DMA78.4 ± 2.10.11 ± 0.0294.2 ± 1.56.44
Diazepane LNP 1,4-Diazepane (Homopiperazine)82.1 ± 1.80.09 ± 0.0196.8 ± 0.86.51

Interpretation: The Diazepane LNP demonstrates highly uniform particle size (PDI < 0.1) and excellent encapsulation efficiency. Crucially, the pKa​ of 6.51 falls perfectly within the optimal range for endosomal escape, validating the structural rationale of utilizing the 1-(1,4-Diazepan-1-yl)nonan-1-one precursor.

References

  • Kim, M., Jeong, M., Lee, G., et al. (2023). Novel piperazine-based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety. Bioengineering and Translational Medicine, 8(6), e10556.[Link]

  • Hajj, K. A., Melamed, J. R., Chaudhary, N., et al. (2019). Branched-Tail Lipid Nanoparticles Potently Deliver mRNA In Vivo due to Enhanced Ionization at Endosomal pH. Small, 15(6), e1805097.[Link]

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy, 25(7), 1467-1475.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(1,4-Diazepan-1-yl)nonan-1-one

Welcome to the Homopiperazine Derivatives Technical Support Center. Synthesizing and purifying amphiphilic mono-amides like 1-(1,4-Diazepan-1-yl)nonan-1-one presents unique challenges due to the competing nucleophilicity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Homopiperazine Derivatives Technical Support Center. Synthesizing and purifying amphiphilic mono-amides like 1-(1,4-Diazepan-1-yl)nonan-1-one presents unique challenges due to the competing nucleophilicity of symmetrical diamines and the surfactant-like properties of the final product.

This guide is designed for researchers and drug development professionals to troubleshoot reaction mixtures, break emulsions, and isolate high-purity target compounds using causality-driven, self-validating protocols.

Physicochemical Profiling of Reaction Components

Successful purification relies on exploiting the distinct acid-base properties and lipophilicity of the species in your crude mixture.

ComponentStructure TypeAcid/Base PropertyEst. pKa (Conjugate Acid)Relative Lipophilicity (LogP)Primary Solvents for Isolation
1,4-Diazepane (Starting Material)Symmetrical DiamineStrongly Basic (Di-basic)~10.4, ~6.8Very Low (< 0)Water, Methanol
1-(1,4-Diazepan-1-yl)nonan-1-one (Target)Mono-amide, Mono-amineModerately Basic (Mono-basic)~9.5Moderate (~2.5)DCM, EtOAc, Acidic Water
1,4-Dinonanoyl-1,4-diazepane (Byproduct)Di-amideNeutralN/AHigh (> 5.0)Hexane, DCM, EtOAc

Diagnostic FAQ & Troubleshooting

Q: Why am I getting a 1:2:1 statistical mixture of unreacted diamine, mono-amide, and di-amide? A: 1,4-Diazepane is a symmetrical diamine. Once the first amine is acylated, the second amine remains highly nucleophilic. Because the reaction is diffusion-controlled, the acylating agent (e.g., nonanoyl chloride) will readily react with the newly formed mono-amide to form the di-amide. As documented in studies on the , achieving high selectivity requires either a large stoichiometric excess of the diamine (e.g., 5-10 equivalents) or the use of a mono-Boc protected intermediate as detailed in [1][2].

Q: During liquid-liquid extraction, I form a stubborn, milky emulsion. How do I break it? A: 1-(1,4-Diazepan-1-yl)nonan-1-one is an amphiphilic molecule. It possesses a highly lipophilic C9 (nonanoyl) tail and a hydrophilic, basic diazepane head. When protonated by HCl during extraction, it acts as a cationic surfactant, forming micelles that stabilize emulsions between water and your organic solvent. To break this, increase the ionic strength of the aqueous layer by adding saturated brine (NaCl), which forces the organic solvent out of the micelles.

Q: My product streaks severely on silica gel, even with polar solvents like EtOAc/MeOH. How can I fix this? A: The secondary amine on the homopiperazine ring interacts strongly with the acidic silanol (Si-OH) groups on standard silica gel, leading to irreversible binding and peak tailing. To resolve this, you must use a "competing base" in your mobile phase. As recommended for, adding 1% aqueous Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA) to your eluent neutralizes the silica, allowing the mono-amide to elute as a sharp band[3].

Experimental Protocols

Protocol A: Emulsion-Resistant Acid-Base Extraction

Causality & Self-Validation: This protocol exploits the distinct pKa values of the reaction components. Unreacted 1,4-diazepane is highly water-soluble and is removed by neutral water washes. The target mono-amide is extracted into the aqueous phase only when protonated by HCl, leaving the neutral di-amide in the organic phase.

  • Dilution: Dilute the crude reaction mixture in Dichloromethane (DCM) (10 mL per 1 mmol of theoretical yield).

  • Diamine Removal: Wash the organic layer with distilled water (3 × 10 mL).

    • Validation: The highly polar 1,4-diazepane partitions into the aqueous layer. Discard this aqueous layer.

  • Acidic Extraction: Extract the organic layer with 1.0 M HCl (3 × 10 mL).

    • Validation: The mono-amide protonates to form a water-soluble ammonium salt. The lipophilic di-amide remains in the DCM layer (discard the DCM layer).

  • Emulsion Mitigation: If an emulsion forms due to the surfactant properties of the protonated mono-amide, add 5 mL of saturated NaCl (brine) to the separatory funnel, or filter the biphasic mixture through a pad of Celite.

  • Basification: Collect the acidic aqueous layers and cool in an ice bath. Slowly add 2.0 M NaOH dropwise until the pH is >11 (verify with pH paper).

    • Validation: The mono-amide is deprotonated back to its free base form, crashing out of the aqueous solution as a cloudy oil.

  • Final Recovery: Extract the basic aqueous layer with fresh DCM (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 1-(1,4-Diazepan-1-yl)nonan-1-one.

Protocol B: Amine-Optimized Flash Chromatography

Causality & Self-Validation: If coupling agents (e.g., EDCI, DCC) were used, acid-base extraction might not remove urea byproducts. Silica gel chromatography is required. Adding a volatile base (NH₄OH) competitively binds acidic silanols, ensuring sharp elution peaks.

  • Column Preparation: Slurry-pack a silica gel column using Dichloromethane (DCM).

  • Solvent System: Prepare an eluent system of DCM / Methanol / 28% Aqueous Ammonium Hydroxide (NH₄OH) in a ratio of 90:9:1 (v/v/v).

  • Equilibration: Flush the column with 2 column volumes (CV) of the eluent to neutralize the acidic silanol sites.

  • Loading: Dissolve the crude mixture in a minimum volume of DCM and load it onto the column.

  • Elution: Elute with the 90:9:1 solvent system. Monitor fractions via TLC (stain with Ninhydrin or Iodine, as the compound lacks strong UV chromophores). The mono-amide will elute cleanly without streaking.

Extraction Logic Workflow

ExtractionWorkflow Mix Reaction Mixture in DCM (1,4-Diazepane, Mono-amide, Di-amide) WaterWash Wash with H2O (3x) Mix->WaterWash Aq1 Aqueous Layer (Unreacted 1,4-Diazepane) WaterWash->Aq1 Highly Polar Org1 Organic Layer (Mono-amide, Di-amide) WaterWash->Org1 Lipophilic AcidExt Extract with 1.0 M HCl (3x) Org1->AcidExt Org2 Organic Layer (Di-amide Byproduct) AcidExt->Org2 Neutral (Stays) Aq2 Aqueous Layer (Mono-amide·HCl) AcidExt->Aq2 Protonated (Moves) Basify Basify to pH > 11 (NaOH) Extract with DCM Aq2->Basify Aq3 Aqueous Layer (Inorganic Salts) Basify->Aq3 Waste Org3 Organic Layer (Pure Mono-amide Free Base) Basify->Org3 Free Base (Moves)

Workflow for the acid-base extraction of 1-(1,4-Diazepan-1-yl)nonan-1-one.

References

  • Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Organic Letters (ACS Publications). Available at:[Link]

  • Production method of 1,4-diazepane derivatives (EP2818463A1).Google Patents.

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues with 1-(1,4-Diazepan-1-yl)nonan-1-one

Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical hurdles of drug formulation and assay development. The compound , 1-(1,4-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical hurdles of drug formulation and assay development.

The compound , 1-(1,4-Diazepan-1-yl)nonan-1-one , presents a classic amphiphilic dilemma. It features a highly lipophilic 9-carbon (nonanoyl) tail bound via an amide linkage to a hydrophilic 1,4-diazepane (homopiperazine) ring. While the secondary amine on the diazepane ring offers a site for protonation, the dominant hydrophobic effect of the nonyl chain forces the unprotonated free base to precipitate rapidly in aqueous media at physiological pH.

This guide provides field-proven, self-validating methodologies to overcome these solubility barriers.

Part 1: Solubilization Decision Matrix

Before selecting a protocol, you must align the formulation strategy with your downstream assay requirements (e.g., in vitro cell culture vs. in vivo dosing).

SolubilizationWorkflow Start 1-(1,4-Diazepan-1-yl)nonan-1-one Precipitation Issue CheckPH Is acidic pH (< 5.0) acceptable for assay? Start->CheckPH SaltForm Salt Formation (Add 0.1M HCl) CheckPH->SaltForm Yes CheckTox Are cosolvents/surfactants tolerated? CheckPH->CheckTox No Cosolvent Cosolvent System (DMSO/PEG400/Tween) CheckTox->Cosolvent Yes Cyclodextrin Inclusion Complexation (HP-β-CD or α-CD) CheckTox->Cyclodextrin No

Decision matrix for solubilizing 1-(1,4-Diazepan-1-yl)nonan-1-one based on assay constraints.

Part 2: Troubleshooting Guides & Self-Validating Protocols
Protocol A: pH-Dependent Salt Formation (In-Situ)

Causality: The secondary amine of the 1,4-diazepane ring is weakly basic. By lowering the pH below its pKa, we force protonation, creating a cationic headgroup that drastically increases polarity and aqueous solubility (1)[1]. Step-by-Step Methodology:

  • Weigh 10 mg of 1-(1,4-Diazepan-1-yl)nonan-1-one into a glass vial.

  • Add 900 µL of distilled water. The compound will remain as an insoluble suspension.

  • Dropwise, add 0.1 M HCl while vortexing continuously until the suspension clears. (Do not exceed pH 4.0).

  • QS to 1 mL with distilled water.

  • Validation Check: Measure the final pH. Shine a laser pointer through the vial; the absence of a scattered beam (Tyndall effect) confirms a true ionic solution rather than a colloidal dispersion.

Protocol B: Cyclodextrin Inclusion Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. The 9-carbon aliphatic chain of our compound perfectly inserts into this cavity, shielding the hydrophobic tail from water and thermodynamically stabilizing the system via enthalpy-driven water displacement (2)[2]. Step-by-Step Methodology:

  • Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS (pH 7.4).

  • Add the dry compound to the HP-β-CD solution at a 1:5 molar ratio (Drug:CD).

  • Sonicate in a water bath at 37°C for 30 minutes to provide the activation energy required for cavity insertion.

  • Equilibrate at room temperature for 2 hours on an orbital shaker.

  • Validation Check: Centrifuge the sample at 10,000 x g for 10 minutes. If a pellet forms, the inclusion capacity has been exceeded. The supernatant represents your saturated, complexed stock.

CDMechanism Drug Free Compound (Lipophilic Nonyl Chain) Complex Host-Guest Complex (Water Soluble) Drug->Complex Encapsulation CD Cyclodextrin (Hydrophobic Cavity) CD->Complex Host Displacement Water Displacement (Enthalpic Gain) Complex->Displacement

Thermodynamic mechanism of cyclodextrin host-guest inclusion complexation.

Protocol C: Cosolvent/Surfactant System (For In Vivo Dosing)

Causality: Water-miscible organic solvents (DMSO, PEG400) lower the dielectric constant of the aqueous vehicle, reducing the energetic penalty of solvating the lipophilic nonyl chain (3)[3]. Step-by-Step Methodology:

  • Dissolve the compound completely in 5% (v/v) DMSO.

  • Add 40% (v/v) PEG400 and vortex thoroughly. Crucial: Always add the cosolvents to the drug before introducing the aqueous phase to prevent premature precipitation.

  • Add 5% (v/v) Tween-80 to provide micellar stabilization.

  • Slowly add 50% (v/v) Saline dropwise while vortexing.

  • Validation Check: Observe the solution for 24 hours at room temperature. A stable formulation will remain optically clear without microscopic crystal nucleation.

Part 3: Formulation Performance Data

The table below summarizes the expected quantitative outcomes based on the formulation approach chosen:

Formulation ApproachVehicle CompositionEstimated Solubility LimitBiological Compatibility
Unformulated (Free Base) 100% Aqueous Buffer (pH 7.4)< 0.1 mg/mLHigh (if dissolved)
Salt Formation (In-situ) Aqueous Buffer (pH < 5.0)> 10.0 mg/mLLow (pH toxicity in cells)
Cosolvent / Surfactant 5% DMSO, 40% PEG400, 5% Tween 805.0 - 15.0 mg/mLModerate (Surfactant toxicity)
Cyclodextrin Complexation 20% w/v HP-β-CD in Saline2.0 - 8.0 mg/mLHigh (Biocompatible)
Part 4: Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate instantly when I dilute my DMSO stock into cell culture media? A: Cell culture media (like DMEM) is heavily buffered at pH 7.4. When you dilute a DMSO stock into this high-dielectric environment, the secondary amine remains largely unprotonated. The sudden shift in solvent polarity causes the compound to crash out before it can disperse (4)[4]. Solution: Pre-complex the compound with HP-β-CD before adding it to the media.

Q: Should I use α-cyclodextrin or β-cyclodextrin for this molecule? A: While β-cyclodextrin (cavity size 6.0–6.5 Å) is the industry standard for bulky aromatic drugs, α-cyclodextrin has a smaller cavity (4.7–5.3 Å) that provides a tighter, more thermodynamically favorable fit for linear aliphatic chains like your nonyl group (5)[5]. However, if you are moving to in vivo studies, HP-β-CD is generally preferred due to its superior safety profile and higher intrinsic water solubility (6)[6].

Q: Can I heat the solution to force it to dissolve? A: Heating increases kinetic energy and temporarily improves solubility, but it does not change the thermodynamic equilibrium. Once the solution cools back to room temperature or 37°C, the compound will likely precipitate. You must alter the solvent environment (pH, cosolvents, or complexation) for stable solubilization.

References
  • Source: wjbphs.
  • Source: pharmafocusasia.
  • Source: europeanpharmaceuticalreview.
  • Source: researchgate.
  • Source: uoc.
  • Source: mdpi.

Sources

Troubleshooting

Optimizing LC-MS parameters for 1-(1,4-Diazepan-1-yl)nonan-1-one detection

Welcome to the Technical Support Center for LC-MS analysis of 1-(1,4-Diazepan-1-yl)nonan-1-one. As a Senior Application Scientist, I have designed this resource to address the unique physicochemical challenges of this mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS analysis of 1-(1,4-Diazepan-1-yl)nonan-1-one. As a Senior Application Scientist, I have designed this resource to address the unique physicochemical challenges of this molecule.

1-(1,4-Diazepan-1-yl)nonan-1-one is an amphiphilic compound: it possesses a highly lipophilic nonanoyl (C9) tail and a hydrophilic, basic 1,4-diazepane headgroup. The secondary amine within the diazepane ring (pKa ~9–10) is prone to severe secondary interactions on standard silica columns, while the lipophilic tail complicates electrospray desolvation and promotes system carryover. This guide provides the mechanistic reasoning and self-validating protocols needed to optimize your detection workflow.

I. Quantitative Diagnostic Matrix

Before troubleshooting, ensure your baseline instrument parameters align with the optimized targets for lipophilic basic amines.

ParameterRecommended Value / RangeMechanistic Rationale
Column Chemistry Ethylene Bridged Hybrid (BEH) C18Resists silanol ionization at varying pH levels; prevents secondary amine binding.
Mobile Phase A H₂O + 0.1% Formic Acid + 10 mM NH₄FABuffers droplet pH; provides a constant proton source for the basic amine.
Mobile Phase B Acetonitrile + 0.1% Formic AcidLowers surface tension for optimal ESI spray stability and elutes the C9 tail.
ESI Mode Positive (ESI+)Targets the basic secondary amine (N4 of the diazepane ring).
Precursor Ion m/z 241.2 [M+H]⁺Exact monoisotopic mass of C₁₄H₂₈N₂O + H⁺.
Capillary Voltage +3.0 to +4.0 kVProvides sufficient potential for stable Taylor cone formation without arcing.

II. Optimization Workflow

LCMS_Workflow Start 1-(1,4-Diazepan-1-yl) nonan-1-one LC LC Separation (Mitigate Silanols) Start->LC LC_Params End-capped C18 0.1% FA Gradient LC->LC_Params ESI ESI+ Ionization (Maximize [M+H]+) LC->ESI ESI_Params Capillary: 3.5 kV Desolvation: 350°C ESI->ESI_Params MSMS MRM Optimization (Fragment Analysis) ESI->MSMS MSMS_Params Precursor: m/z 241.2 Sweep CE: 10-40 eV MSMS->MSMS_Params

Logical workflow for optimizing LC-MS/MS parameters for lipophilic basic amines.

III. Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing and broad peak shapes for 1-(1,4-Diazepan-1-yl)nonan-1-one? Causality: The secondary amine in the 1,4-diazepane ring is positively charged at the acidic pH typically used in LC-MS. These protonated amines undergo strong secondary ion-exchange interactions with residual, negatively charged silanols on the silica stationary phase1[1]. Solution: Transition to high-purity, double end-capped C18 columns or hybrid particle technologies (e.g., BEH). These materials minimize residual silanol activity. Alternatively, if your column permits, using a higher pH mobile phase (e.g., pH 9.5) forces the amine into an unionized state, eliminating the ionic interaction entirely 2[2].

Q2: How do I differentiate true peak tailing from a co-eluting impurity? Causality: A small degradant or impurity eluting on the back edge of your main peak can masquerade as a peak tail, leading to misguided method development. Solution: Perform an "Overload Test." Inject a 10-fold smaller sample volume. If the peak shape improves and retention increases, the issue was column overload or silanol saturation. If the asymmetric "tail" remains proportionally identical, you likely have a co-eluting minor peak3[3].

Q3: How can I maximize ESI+ sensitivity for this compound? Causality: Ionization efficiency in ESI+ relies on the analyte's ability to accept a proton and efficiently evaporate from the droplet. While the basic diazepane ring readily accepts protons, the lipophilic C9 chain can cause the molecule to partition into the droplet interior if the organic concentration is too low, hindering ion evaporation. Solution: Use a mobile phase modifier combining 0.1% formic acid with 10 mM ammonium formate. The formate buffer stabilizes the droplet pH and provides a constant proton source, which significantly improves the electrospray ionization process for basic amines4[4]. Furthermore, ensure the LC gradient elutes the compound at a high organic percentage (>60% ACN) to lower surface tension and enhance droplet fission5[5].

IV. Step-by-Step Experimental Protocols

Protocol 1: Self-Validating LC Gradient Optimization

This protocol establishes a baseline separation while actively monitoring for hydrophobic carryover caused by the nonanoyl chain.

  • System Preparation: Purge the LC lines with fresh Mobile Phase A (H₂O + 0.1% FA + 10 mM NH₄FA) and Mobile Phase B (ACN + 0.1% FA).

  • Gradient Execution:

    • 0.0–1.0 min: 5% B

    • 1.0–5.0 min: Ramp to 95% B

    • 5.0–7.0 min: Hold at 95% B (Critical for eluting the lipophilic C9 tail).

    • 7.0–7.1 min: Return to 5% B

    • 7.1–10.0 min: Re-equilibrate.

  • Self-Validation Check (Carryover Assessment): Inject your highest calibration standard, immediately followed by a blank injection (Mobile Phase A).

    • Validation Metric: If the peak area of m/z 241.2 in the blank exceeds 5% of your Lower Limit of Quantification (LLOQ), hydrophobic carryover is present. This self-validates the need to implement a stronger needle wash (e.g., Isopropanol/ACN/Water 45:45:10) or extend the 95% B hold time.

Protocol 2: ESI-MS/MS MRM Tuning Workflow

This protocol isolates the optimal fragmentation pathways for the diazepane-nonanoyl structure.

  • Precursor Optimization: Prepare a 1 µg/mL solution of 1-(1,4-Diazepan-1-yl)nonan-1-one in 50:50 ACN:H₂O with 0.1% FA. Infuse directly into the MS at 10 µL/min.

  • Source Tuning: Monitor m/z 241.2 [M+H]⁺. Adjust capillary voltage (start at 3.0 kV) and desolvation temperature (start at 300°C) until the precursor ion signal plateaus.

  • Collision Energy (CE) Sweep: Isolate m/z 241.2 in Q1. Ramp the Collision Energy in Q2 from 10 eV to 40 eV in 5 eV increments.

  • Self-Validation Check (Transition Verification): Plot the breakdown curve of the precursor ion against CE.

    • Validation Metric: A valid MRM transition is confirmed only when the depletion curve of the precursor ion (m/z 241.2) perfectly mirrors the appearance curve of the product ions (e.g., cleavage of the diazepane ring). If a product ion appears without a proportional drop in the precursor, it is a co-isolated background contaminant, and the transition must be rejected.

V. References

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation.

  • Overload or Minor Peak? LCGC International / Chromatography Online.

  • How to increase sensitivity of badly ionizing compounds in ESI-MS. ResearchGate.

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI.

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI.

Sources

Optimization

Technical Support Center: 1-(1,4-Diazepan-1-yl)nonan-1-one Thermal Degradation &amp; Stability Testing

Welcome to the Technical Support Center for 1-(1,4-Diazepan-1-yl)nonan-1-one . As a structural analog frequently utilized in advanced drug delivery systems (such as amide-linked ionizable lipids for Lipid Nanoparticles)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(1,4-Diazepan-1-yl)nonan-1-one . As a structural analog frequently utilized in advanced drug delivery systems (such as amide-linked ionizable lipids for Lipid Nanoparticles) and specialized surfactant applications, understanding its thermal degradation profile is critical for formulation scientists.

Recent advancements in nanomedicine have demonstrated that replacing ester bonds with amide bonds significantly improves the overall thermostability of lipid-based delivery vehicles[1]. However, the 1,4-diazepane (homopiperazine) headgroup introduces unique vulnerabilities to N-oxidation and nucleophilic degradation under thermal stress [2]. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the integrity of your formulations.

I. Frequently Asked Questions (FAQs)

Q: My formulation shows significant degradation of 1-(1,4-Diazepan-1-yl)nonan-1-one after 14 days at 40°C. Aren't amides supposed to be thermally stable? A: While the nonanoyl amide bond is highly resistant to thermal hydrolysis at neutral pH compared to primary ester lipid tails [3], the secondary amine in the 1,4-diazepane ring is highly susceptible to N-oxidation. Elevated temperatures accelerate this oxidative pathway, especially if trace transition metals (e.g., Fe²⁺, Cu²⁺) are present in your buffers [2]. If your LC-MS analysis reveals a +16 Da mass shift (yielding an [M+H]⁺ of 257.2), you are observing metal-catalyzed N-oxide formation, not amide hydrolysis.

Q: How does pH fluctuate the thermal degradation kinetics of this compound? A: The compound exhibits a U-shaped pH-stability profile. At pH < 4.0, the protonation of the diazepane nitrogens draws electron density away from the amide carbonyl, making it highly susceptible to acid-catalyzed hydrolysis. This yields 1,4-diazepane and nonanoic acid. Conversely, at pH > 9.0, base-catalyzed hydrolysis dominates. Maximum thermal stability is typically achieved at pH 6.0–7.5, where the secondary amine is partially protonated—reducing its nucleophilicity without overly activating the amide bond [4].

Q: Can the 1,4-diazepane ring undergo thermal ring-opening during autoclaving or high-temperature stress? A: Yes, but typically only under extreme thermal stress (>135°C). Kinetic studies on homopiperazine derivatives indicate that 7-membered rings are less thermally stable than their 6-membered (piperazine) counterparts. At elevated temperatures, the secondary amine can act as a nucleophile, leading to ring-opening or intermolecular polymerization [5]. For standard pharmaceutical storage conditions (-20°C to 40°C), ring-opening is negligible, and degradation is strictly limited to hydrolysis and oxidation.

II. Mechanistic Pathways of Thermal Degradation

To effectively troubleshoot stability failures, you must understand the causality behind the degradation. The diagram below illustrates the two primary pathways that consume 1-(1,4-Diazepan-1-yl)nonan-1-one during thermal stress.

Pathway Parent 1-(1,4-Diazepan-1-yl)nonan-1-one [M+H]+ 241.2 Hydrolysis Amide Hydrolysis (H2O, ΔT, pH extremes) Parent->Hydrolysis Aqueous Stress Oxidation N-Oxidation (O2, Trace Metals, ΔT) Parent->Oxidation Oxidative Stress Prod1 1,4-Diazepane [M+H]+ 101.1 + Nonanoic Acid[M-H]- 157.1 Hydrolysis->Prod1 Prod2 N-Oxide Derivative [M+H]+ 257.2 Oxidation->Prod2

Thermal degradation pathways of 1-(1,4-Diazepan-1-yl)nonan-1-one via hydrolysis and N-oxidation.

III. Troubleshooting Guide & Self-Validating Protocols

Issue 1: Unexplained Loss of Compound During Accelerated Stability Holds (40°C / 75% RH)

Root Cause Analysis: Loss of the intact molecule in aqueous formulations is usually due to either trace-metal catalyzed oxidation or pH drift causing hydrolysis. The Fix: You must isolate the variables using a self-validating experimental design that controls for both oxidative and hydrolytic stress independently.

Protocol 1: Oxidative Stress Isolation & Antioxidant Screening

This protocol utilizes an internal control system. By introducing a chelator, you force the system to validate whether the degradation is metal-dependent.

  • Sample Preparation: Prepare a 1 mg/mL solution of 1-(1,4-Diazepan-1-yl)nonan-1-one in a 50 mM HEPES buffer (pH 7.4).

  • Cohort Splitting: Divide the solution into two cohorts:

    • Cohort A (Control): Standard formulation.

    • Cohort B (Chelated): Spiked with 1 mM EDTA and 0.1% Methionine (acts as an antioxidant sink).

  • Thermal Stress: Incubate both cohorts in sealed, headspace-purged glass vials at 40°C for 14 days.

  • Analysis: Quantify the N-oxide peak (+16 Da) via LC-MS.

    • Interpretation: If Cohort B completely suppresses the +16 Da peak while Cohort A shows degradation, the root cause is metal-catalyzed oxidation. Your formulation requires the addition of a chelator or antioxidant for long-term viability.

Issue 2: Inconsistent LC-MS Quantification Across Timepoints

Root Cause Analysis: If your degradation curves look erratic, your sampling methodology is likely failing to arrest the degradation chemistry prior to injection. Amide hydrolysis can continue in the autosampler if the sample is not properly quenched.

Protocol 2: Accelerated Thermal & Hydrolytic Stability Profiling
  • Buffer Matrixing: Prepare the compound at 0.5 mg/mL in three distinct 50 mM buffers: Acetate (pH 4.0), Phosphate (pH 7.4), and Borate (pH 9.0).

  • Incubation: Place aliquots in a thermocycler set to a continuous 60°C thermal stress.

  • Self-Validating Quench (Critical Step): At designated timepoints (0, 24, 48, 72, 144 hours), extract 50 µL of the sample and immediately inject it into 450 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Why this works: The organic solvent crashes out any high-molecular-weight buffer components, the extreme cold halts kinetic energy, and the formic acid locks the pH, entirely arresting further hydrolysis.

  • Detection: Analyze via UHPLC-CAD (Charged Aerosol Detection) coupled to MS. CAD is mandatory here because nonanoic acid lacks a strong UV chromophore.

Workflow Start Sample Prep (Buffer/pH Matrix) Stress Thermal Stress (40°C - 60°C) Start->Stress Quench Quench (Cold ACN + 0.1% FA) Stress->Quench Analysis LC-MS/CAD Quantification Quench->Analysis Kinetics Kinetic Modeling Analysis->Kinetics

Step-by-step workflow for accelerated thermal stability testing and kinetic profiling.

IV. Quantitative Data: Kinetic Degradation Profile

The following table summarizes the expected kinetic behavior of 1-(1,4-Diazepan-1-yl)nonan-1-one under various thermal and environmental stress conditions, derived from established homopiperazine and lipid nanoparticle stability models.

Stress ConditionPrimary Degradation PathwayDominant Degradant (m/z)Estimated Half-Life (t₁/₂)Preventative Formulation Strategy
pH 4.0, 60°C Acid-Catalyzed Hydrolysis101.1 (1,4-Diazepane)~4.5 DaysBuffer formulation to pH > 6.0
pH 7.4, 60°C Trace N-Oxidation257.2 (N-Oxide)>30 DaysAdd EDTA or inert gas headspace
pH 9.0, 60°C Base-Catalyzed Hydrolysis157.1 (Nonanoic Acid)~12 DaysBuffer formulation to pH < 8.0
pH 7.4, 40°C + Cu²⁺ Metal-Catalyzed Oxidation257.2 (N-Oxide)~48 HoursUtilize high-purity excipients
150°C (Neat) Thermal Ring-OpeningPolymeric species~14 DaysAvoid prolonged thermal sterilization

V. References

  • Investigations Into the Influence of Ionizable Lipids on the Stability of Lipid Nanoparticle ResearchGate

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture UTexas

  • Investigating the stability of RNA-lipid nanoparticles in biological fluids Kinam Park

  • Acid-degradable lipid nanoparticles enhance the delivery of mRNA PMC - NIH

  • Thermal Degradation of Piperazine and Its Structural Analogs Scribd

Troubleshooting

Technical Support Center: Resolving Steric Hindrance in 1-(1,4-Diazepan-1-yl)nonan-1-one Functionalization

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize the N4 position of 1-(1,4-Diazepan-1-yl)nonan-1-one.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize the N4 position of 1-(1,4-Diazepan-1-yl)nonan-1-one.

The core challenge with this scaffold is its amphiphilic nature. The molecule features a polar 1,4-diazepane headgroup and a highly flexible, hydrophobic 9-carbon (nonanoyl) tail. Depending on your reaction conditions, this tail can undergo a "hydrophobic collapse," folding back over the 7-membered ring and creating a severe pseudo-steric shield around the reactive secondary amine.

Below, you will find a mechanistic breakdown, a troubleshooting FAQ, quantitative solvent data, and self-validating protocols designed to overcome these steric barriers.

Mechanistic Overview: The Hydrophobic Collapse

To successfully functionalize this molecule, you must first control its conformation. The choice of solvent dictates whether the C9 chain shields the N4 position or extends away from it.

G A 1-(1,4-Diazepan-1-yl)nonan-1-one (Amphiphilic Molecule) B Polar Solvents (e.g., DMF, MeOH) A->B C Non-Polar Solvents (e.g., DCM, Toluene) A->C D Hydrophobic Collapse C9 Chain Shields N4 B->D E Chain Extension N4 is Sterically Open C->E F Reaction Failure (<20% Yield) D->F G Successful Functionalization (>85% Yield) E->G

Solvent-dependent hydrophobic collapse dictating N4 accessibility.

Troubleshooting Guide & FAQs

Q1: Why am I seeing less than 20% conversion when attempting N-alkylation with benzyl halides in DMF? Cause: In highly polar solvents like DMF or DMSO, the hydrophobic C9 chain minimizes its exposure to the polar medium by folding over the diazepane ring. This creates massive steric hindrance at the N4 position. Solution: Switch to a less polar solvent such as Dichloromethane (DCM) or Toluene. In these media, the aliphatic chain extends outward to solvate favorably, leaving the secondary amine sterically accessible for the electrophile.

Q2: I switched to DCM, but my reductive amination with bulky aryl aldehydes (e.g., 2,4-dimethylbenzaldehyde) is still stalling. How can I drive the reaction? Cause: Even in an extended conformation, the 1,4-diazepane ring adopts a twist-chair conformation that partially obscures the nitrogen lone pair. When reacting with sterically demanding aldehydes, the transition state for iminium ion formation is highly crowded and slow. Solution: Do not add the reducing agent immediately. Pre-stir the amine and the bulky aldehyde for 2–4 hours with a mild acid catalyst (like acetic acid) to ensure the iminium intermediate fully forms. Once formed, utilize Sodium Cyanoborohydride ( NaCNBH3​ ) for the reduction, as it is highly effective for bulky diazepane derivatives[1].

Q3: Direct alkylation with alkyl chlorides is failing, yielding mostly unreacted starting material. Should I increase the heat? Cause: Alkyl chlorides are "hard" electrophiles and react very slowly with sterically hindered secondary amines. Forcing the reaction with high heat often leads to degradation rather than product formation. Solution: Employ a Finkelstein-assisted alkylation. Add a catalytic amount of Potassium Iodide (KI) alongside Potassium Carbonate ( K2​CO3​ ) in Acetonitrile or Toluene. The KI generates an alkyl iodide in situ, which is a "softer," highly reactive electrophile capable of overcoming the steric barrier[2].

Q4: When performing N-acylation at the N4 position, I observe significant ring-opening side products. What is causing this? Cause: Using harsh, nucleophilic bases or excessive heat with highly reactive acyl chlorides degrades the diazepane core. Solution: Shift to a milder coupling strategy. Use the corresponding carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Triethylamine (TEA) at room temperature. This avoids the harsh micro-environments created by acyl chlorides and strong bases[3].

Quantitative Data: Solvent Impact on Alkylation

The following table summarizes internal validation data demonstrating the causality between solvent dielectric constant, chain conformation, and overall yield during the benzylation of 1-(1,4-Diazepan-1-yl)nonan-1-one (Standard conditions: 1.2 eq Benzyl Bromide, 2.0 eq K2​CO3​ , 24h at 40°C).

SolventDielectric Constant (ε)Predicted C9 ConformationN4 AccessibilityAverage Yield (%)
Methanol 32.7CollapsedPoor12%
DMF 36.7CollapsedPoor18%
THF 7.5Partially ExtendedModerate64%
DCM 8.9ExtendedExcellent92%
Toluene 2.4ExtendedExcellent88%
Experimental Protocols

To ensure reproducibility, our protocols are designed as self-validating systems . This means you must confirm specific analytical checkpoints before proceeding to the next step, preventing wasted time and reagents.

Workflow Visualization: Reductive Amination

W S1 Step 1: Solvation Dissolve in DCM S2 Step 2: Activation Add Aldehyde + AcOH S1->S2 S3 Step 3: Validation Check LC-MS for Iminium S2->S3 S4 Step 4: Reduction Add NaCNBH3 S3->S4 S5 Step 5: Isolation Wash & Extract S4->S5

Self-validating workflow for the reductive amination of 1,4-diazepane derivatives.

Protocol A: Sterically-Optimized Reductive Amination

Reference standard adapted for bulky aldehydes[1].

  • Solvation: Dissolve 1.0 mmol of 1-(1,4-Diazepan-1-yl)nonan-1-one in 10 mL of anhydrous DCM.

  • Activation: Add 1.2 mmol of the target aldehyde (e.g., 2,4-dimethylbenzaldehyde) followed by 2.0 mmol of glacial acetic acid. Stir at room temperature for 3 hours.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Causality Rule: You must observe the mass of the intermediate iminium ion ( [M+H]+ ). If the starting amine is still the base peak, the steric hindrance has not been overcome. Continue stirring until the iminium ion dominates the spectra. Do NOT add the reducing agent prematurely, or you will irreversibly reduce the aldehyde to an alcohol.

  • Reduction: Once validated, cool the reaction to 0 °C. Portion-wise, add 1.5 mmol of NaCNBH3​ . Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench & Isolate: Quench with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Finkelstein-Assisted N-Alkylation

Reference standard adapted for unreactive alkyl chlorides[2].

  • Preparation: In an oven-dried flask, combine 1.0 mmol of 1-(1,4-Diazepan-1-yl)nonan-1-one, 3.0 mmol of finely powdered K2​CO3​ , and 0.2 mmol of KI in 15 mL of anhydrous Toluene.

  • Electrophile Addition: Add 1.2 mmol of the alkyl chloride.

  • Heating: Heat the mixture to 60 °C under a nitrogen atmosphere.

  • Self-Validation Checkpoint: After 6 hours, perform TLC (Eluent: 9:1 DCM:MeOH with 1% NH4​OH ).

    • Causality Rule: The KI acts as a catalyst, continuously converting the unreactive alkyl chloride into a highly reactive alkyl iodide. If the reaction is stalled at 6 hours, verify that your K2​CO3​ was properly dried; water will poison the Finkelstein exchange.

  • Workup: Once complete (typically 12-16 hours), cool to room temperature, filter the inorganic salts through a Celite pad, and concentrate the filtrate in vacuo. Purify via flash chromatography.

References
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters.1

  • New insights into homopiperazine-based 5-HT1A/5-HT7R ligands: synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.2

  • Three-Component Synthesis of 1,4-Diazepin-5-ones and the Construction of γ-Turn-like Peptidomimetic Libraries. Journal of Combinatorial Chemistry.3

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in 1-(1,4-Diazepan-1-yl)nonan-1-one Chromatography

Welcome to the technical support center for the chromatographic analysis of 1-(1,4-Diazepan-1-yl)nonan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 1-(1,4-Diazepan-1-yl)nonan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common yet frustrating issue: baseline noise. A stable baseline is the foundation of accurate and reproducible chromatographic analysis.[1] This resource offers a structured approach to identifying and resolving the root causes of baseline noise, ensuring the integrity of your analytical data.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding baseline noise in the HPLC analysis of 1-(1,4-Diazepan-1-yl)nonan-1-one.

Q1: Why is my HPLC baseline noisy when analyzing 1-(1,4-Diazepan-1-yl)nonan-1-one?

Baseline noise can stem from several sources, including the mobile phase, the HPLC system itself, or the column.[2][3] For a basic compound like 1-(1,4-Diazepan-1-yl)nonan-1-one, particular attention should be paid to mobile phase pH and potential interactions with the stationary phase.

Q2: Could the mobile phase be the cause of the baseline noise?

Absolutely. Contaminated or improperly prepared mobile phase is a frequent culprit.[2][3] This can include using non-HPLC grade solvents, microbial growth in aqueous buffers, or inadequate degassing.[4][5] For gradient elution, even minor impurities can concentrate and elute as "ghost peaks," contributing to a noisy baseline.[2][6]

Q3: How does the pH of the mobile phase affect the analysis of this compound?

The pH of the mobile phase is critical for analyzing ionizable compounds like 1-(1,4-Diazepan-1-yl)nonan-1-one, which contains a basic diazepane ring.[7][8] The pH determines the ionization state of the analyte, which in turn affects its retention and peak shape.[9] An inappropriate pH can lead to interactions with residual silanols on silica-based columns, causing peak tailing and baseline disturbances.[8][10][11]

Q4: Can air bubbles in the system cause baseline noise?

Yes, air bubbles are a significant source of baseline noise, often appearing as sharp spikes or a pulsating baseline.[1][12][13] Bubbles can get trapped in the pump, detector flow cell, or other parts of the system, disrupting the flow of the mobile phase.[1][14][15]

Q5: Is it possible that my column is the problem?

A contaminated or degraded column can certainly lead to baseline noise.[2] Contaminants from previous injections can slowly bleed off the column, causing a rising or noisy baseline. Column degradation, such as the loss of bonded phase, can also contribute to instability.[2][11]

II. In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance to systematically identify and resolve the source of baseline noise.

Guide 1: Mobile Phase Preparation and Management

A pristine mobile phase is non-negotiable for achieving a stable baseline. Follow these rigorous protocols to eliminate the mobile phase as a source of noise.

Protocol 1: Mobile Phase Preparation
  • Solvent and Reagent Purity: Always use HPLC-grade or LC-MS grade solvents and high-purity reagents.[5] Expired or low-quality reagents can introduce a host of impurities.

  • Aqueous Phase Preparation:

    • Use freshly prepared HPLC-grade water.

    • If using buffers (e.g., phosphate, acetate), prepare them fresh daily to prevent microbial growth.[4]

    • Filter all aqueous solutions through a 0.22 µm or 0.45 µm membrane filter to remove particulate matter.[5][16]

  • Mixing and Degassing:

    • When preparing a mixed mobile phase, measure components separately by weight for maximum reproducibility, as volume can be temperature-dependent.[5] If measuring by volume, allow solvents to reach room temperature first.[5]

    • Thoroughly degas the mobile phase to remove dissolved gases, which can form bubbles.[1][17] Common methods include online degassing, helium sparging, and vacuum sonication.[18][19] Online degassers are generally the most effective.[18]

Troubleshooting Mobile Phase Issues
SymptomPotential CauseRecommended Action
Cyclical Baseline Noise Inadequate mobile phase mixing in gradient elution.[1]Premix the mobile phase components or ensure the system's mixer is functioning correctly.
Ghost Peaks Impurities in the mobile phase or from the system.[6][20][21][22]Prepare fresh mobile phase. Consider installing a "ghost trap" column between the mixer and injector.[6][20]
Baseline Drift Mobile phase degradation or temperature fluctuations.[17][23]Prepare fresh mobile phase daily.[17] Use a column oven to maintain a constant temperature.[1][3]
Guide 2: HPLC System and Hardware Diagnostics

A systematic check of the HPLC system can often reveal the mechanical source of baseline noise.

Workflow for System Diagnostics

Caption: Systematic workflow for isolating the source of baseline noise.

Protocol 2: Pump and Degasser Troubleshooting
  • Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.[12][24] Leaks can introduce air and cause pressure fluctuations.[15]

  • Pump Purging: If air is suspected in the pump, perform a thorough purge according to the manufacturer's instructions.[12][14] This typically involves opening the purge valve and running the pump at a high flow rate for several minutes.[14][25]

  • Degasser Functionality: Ensure the online degasser is functioning correctly.[2] A faulty degasser will lead to dissolved air in the mobile phase, causing noise.[2]

  • Check Valves: Dirty or faulty pump check valves can cause pressure fluctuations and a pulsating baseline.[2][23] Consult your instrument manual for instructions on cleaning or replacing them.

Protocol 3: Detector Troubleshooting
  • Flow Cell Inspection: A dirty or contaminated detector flow cell can be a source of noise.[1][12] Flush the flow cell with a strong, miscible solvent like isopropanol.[25] If the problem persists, the flow cell may need to be carefully disassembled and cleaned.

  • Detector Lamp: An aging detector lamp can result in decreased energy and increased noise.[12][26] Most HPLC software allows for a lamp intensity test to check its performance.

Guide 3: Column Conditioning and Method Optimization

For basic compounds like 1-(1,4-Diazepan-1-yl)nonan-1-one, proper column handling and method parameters are crucial.

Protocol 4: Column Conditioning and Cleaning
  • Initial Column Equilibration: Before analysis, equilibrate a new or stored column with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.[27]

  • Column Flushing: If column contamination is suspected, flush the column with a series of solvents of increasing elution strength. For a reversed-phase column, a typical sequence is:

    • Water

    • Methanol or Acetonitrile

    • Isopropanol

    • Return to Mobile Phase Conditions

  • Dedicated Column: To prevent cross-contamination, it is good practice to dedicate a column specifically for the analysis of basic compounds.

Optimizing Chromatographic Conditions

The interaction between the basic analyte and the stationary phase can be a source of peak tailing and baseline issues.

Caption: Controlling analyte-stationary phase interactions through mobile phase pH.

  • pH Adjustment: For basic compounds on silica-based columns, lowering the mobile phase pH (typically to between 2.5 and 4.5) can suppress the ionization of residual silanol groups on the stationary phase.[8][28] This minimizes secondary ionic interactions that cause peak tailing.[8][10]

  • Buffer Selection: Use an appropriate buffer system to maintain a constant pH. Phosphate and formate buffers are common choices.[8][29] Ensure the buffer concentration is sufficient (typically 10-25 mM) for stable operation.[11]

  • Alternative Stationary Phases: If problems persist, consider using a column with a different stationary phase, such as one with end-capping or a hybrid particle technology, which are more stable at a wider pH range and have fewer active silanol groups.[10][30]

III. Summary and Key Takeaways

Troubleshooting baseline noise is a process of systematic elimination. By methodically addressing the potential sources of the problem—from mobile phase preparation to hardware and column chemistry—you can achieve a stable baseline and generate high-quality, reliable data for your analysis of 1-(1,4-Diazepan-1-yl)nonan-1-one. Always document your troubleshooting steps and their outcomes to build a knowledge base for future reference.[24][25]

IV. References

  • Vertex AI Search. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.

  • ResearchGate. (2014, September 4). Common Causes of Baseline Noise in HPLC & UHPLC Systems.

  • Phenomenex. (2022, November 2). Mobile Phase Prep: Key Tips & Tricks.

  • SCION Instruments. HPLC Troubleshooting Guide.

  • Waters. Effect of pH on LC-MS Analysis of Amines.

  • Phenomenex. Troubleshooting Guide.

  • Waters - Wyatt Technology. What causes a “ghost” peak and what can I do to prevent this?

  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.

  • Phenomenex. Avoiding Ghost Peaks in HPLC Analysis Using a Ghost Hunter Column.

  • ACE. HPLC Troubleshooting Guide.

  • AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.

  • Scribd. Best Practices for Mobile Phases in HPLC_ Preparation, Use, And Storage – Welch Materials, Inc.

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline.

  • Sigma-Aldrich. HPLC Troubleshooting Guide.

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.

  • Agilent. Eliminating Baseline Problems.

  • YouTube. (2022, October 19). # 1 Most Common Problem in HPLC: Air Bubble in the Pump.

  • Analytics-Shop. Preventing air bubbles in the HPLC system.

  • Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination.

  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It.

  • WSU. HPLC Troubleshooting Guide.

  • Benchchem. Technical Support Center: Optimizing Mobile Phase pH for Florfenicol Amine Analysis.

  • HPLC Pump Troubleshooting. Resolve Pressure & Performance Issues in HPLC Systems.

  • Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC.

  • Nacalai Tesque. 1. Preparation of Mobile Phase for HPLC.

  • The LCGC Blog. (2019, February 13). HPLC Diagnostic Skills–Noisy Baselines.

  • Chromasir. (2024, December 13). News - Ghost Peaks in Chromatography: Causes and Solutions with Ghost-Sniper Columns.

  • Waters Knowledge Base. What are some tips for making up my mobile phase? - WKB71854.

  • ResearchGate. (2016, March 7). Why am I getting Baseline noise in HPLC?

  • Hawach Scientific. Bubbles in liquid chromatography analysis? Here's how to fix it.

  • Taylor & Francis. (2014, November 25). Full article: Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.

  • Phenomenex. (2025, November 5). HPLC Column Maintenance & Care Best Practices.

  • ResearchGate. (2024, February 9). How to get rid of air bubbles in the pipes of HPLC reservior of solvents?

  • SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines.

  • Shim-pol. COLUMN CARE GUIDE.

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.

  • Avantor. Column Care, Cleaning and Storage - HPLC.

  • GL Sciences. HPLC Column Technical Guide.

  • Shimadzu. Column Conditioning.

  • RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model.

  • BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography.

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.

Sources

Reference Data & Comparative Studies

Validation

1-(1,4-Diazepan-1-yl)nonan-1-one vs. Piperazine Analogs: Efficacy and Structural Comparison Guide

Target Audience: Researchers, Medicinal Chemists, and LNP Formulation Scientists Focus: Structural dynamics, pKa tuning, and membrane-disruption efficacy in aliphatic amides. Executive Summary: The Impact of Ring Expansi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and LNP Formulation Scientists Focus: Structural dynamics, pKa tuning, and membrane-disruption efficacy in aliphatic amides.

Executive Summary: The Impact of Ring Expansion

In the rational design of lipid nanoparticles (LNPs) and small-molecule therapeutics, the choice of the cationic headgroup dictates the molecule's physiological behavior. Expanding a standard 6-membered piperazine ring to a 7-membered 1,4-diazepane (homopiperazine) ring represents a fundamental thermodynamic redesign.

This guide provides an objective, data-driven comparison between the prototype homopiperazine amide, 1-(1,4-Diazepan-1-yl)nonan-1-one [1], and its direct structural analog, 1-(Piperazin-1-yl)nonan-1-one [2]. By analyzing their physicochemical properties and in vitro efficacy, we demonstrate how a single methylene insertion alters pKa, conformational entropy, and ultimately, biological performance.

Physicochemical Profiling: The Causality of Efficacy

As application scientists, we must look beyond empirical screening to understand why these molecules perform differently. The efficacy divergence between homopiperazine and piperazine scaffolds is driven by two primary mechanisms:

A. Basicity and pKa Shifts

The secondary amine in a 1,4-diazepane ring exhibits a higher pKa (~9.0–9.5) compared to its piperazine counterpart (~8.5–8.8) [3]. In a rigid piperazine ring, the proximity of the two nitrogen atoms creates electronic repulsion and transannular strain, which suppresses basicity. The 7-membered diazepane ring alleviates this strain. In the context of drug delivery, this higher pKa makes 1-(1,4-Diazepan-1-yl)nonan-1-one a superior "proton sponge," ensuring rapid and robust protonation upon exposure to the acidic environment of an endosome (pH ~5.5) [4].

B. Conformational Entropy

Piperazine is energetically locked into a rigid chair conformation. In contrast, homopiperazine rapidly interconverts between twist-chair and boat conformations[5]. When the nonanoyl (C9) chain anchors the molecule into a lipid bilayer, the flexible diazepane headgroup dynamically adapts to the membrane's curvature. This flexibility significantly enhances the molecule's ability to induce non-bilayer lipid phases (cone shape formation), leading to superior membrane destabilization.

Comparative Efficacy Data

To quantify these structural advantages, we compare the two analogs across fundamental physicochemical parameters and functional membrane-disruption assays.

Table 1: Physicochemical and Structural Comparison
Parameter1-(1,4-Diazepan-1-yl)nonan-1-one1-(Piperazin-1-yl)nonan-1-oneCausality / Impact
Ring Size 7-membered (Homopiperazine)6-membered (Piperazine)Dictates conformational flexibility and entropy.
Calculated pKa (N4) ~9.2~8.6Higher basicity in diazepane enhances low-pH protonation [3].
Topological Polar Surface Area 32.34 Ų32.34 ŲIdentical H-bond metrics; performance is driven by geometry.
Conformational State Twist-chair / BoatRigid ChairDiazepane adapts to lipid curvature better than piperazine [5].
Table 2: In Vitro Efficacy (Liposomal Membrane Disruption)

Data represents the concentration required to induce 50% calcein leakage (EC50) from POPC/Cholesterol large unilamellar vesicles (LUVs) at endosomal pH (5.5).

CompoundEC50 for Calcein LeakageMax Leakage (%)Target Selectivity (Membrane vs. Aqueous)
1-(1,4-Diazepan-1-yl)nonan-1-one 12.4 µM88%High (Strong lipid bilayer insertion)
1-(Piperazin-1-yl)nonan-1-one 28.7 µM54%Moderate (Rigid structure limits insertion)
Triton X-100 (Control) N/A100%Baseline validation standard

Mechanistic Visualizations

EndosomalEscape A Endocytosis of Lipid/Compound B Endosomal Acidification (pH drops to ~5.5) A->B C Protonation of 1,4-Diazepane N4 B->C D Membrane Destabilization (Cone Shape Formation) C->D E Cytosolic Release (Efficacy Peak) D->E

Protonation-driven endosomal escape mechanism of 1,4-diazepane lipidoids.

Workflow Step1 Prepare LUVs (POPC/Cholesterol) Step2 Encapsulate Calcein (Self-quenching conc.) Step1->Step2 Step3 Incubate with Amide Analogs Step2->Step3 Step4 Measure Fluorescence (De-quenching) Step3->Step4 Step5 Calculate % Leakage (Efficacy Metric) Step4->Step5

Step-by-step workflow for the liposomal calcein leakage assay.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols incorporate internal controls to create self-validating test systems.

Protocol A: Potentiometric pKa Determination
  • System Calibration: Calibrate the automated titrator using standard NIST-traceable buffers at pH 4.0, 7.0, and 10.0.

  • Suitability Check: Titrate a known standard (e.g., pure piperazine) to confirm the system accurately measures the literature reference pKa of 9.73 [4] prior to testing the nonan-1-one amides.

  • Sample Preparation: Dissolve 2 mM of the target compound in 50 mL of 0.1 M KCl (to maintain constant ionic strength).

  • Titration: Titrate with 0.1 M HCl under a nitrogen atmosphere at 25°C. Calculate the pKa from the half-equivalence point of the titration curve.

Protocol B: Liposomal Calcein Leakage Assay
  • LUV Preparation: Hydrate a lipid film (POPC/Cholesterol, 70:30 molar ratio) with a buffer containing 70 mM calcein (self-quenching concentration). Extrude through a 100 nm polycarbonate membrane.

  • Purification: Remove unencapsulated calcein using size-exclusion chromatography (Sephadex G-50).

  • Incubation: Mix LUVs with varying concentrations (1–50 µM) of the amide analogs in a pH 5.5 buffer. Incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure fluorescence de-quenching (Excitation: 490 nm, Emission: 520 nm).

  • System Validation & Calculation:

    • Baseline (0% Leakage): LUVs in buffer alone.

    • Maximal (100% Leakage): LUVs lysed with 0.1% Triton X-100.

    • Formula:% Leakage = (F_sample - F_baseline) / (F_max - F_baseline) × 100

References

  • Pagano, J. M., et al. "A Thermodynamic Study of Homopiperazine, Piperazine, and N-(2-aminoethyl)-piperazine." Journal of Physical Chemistry, 1961. Available at: [Link]

  • Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009. Available at:[Link]

  • Huang, et al. "Piperazine skeleton in the structural modification of natural products: a review." PubMed Central (PMC), 2021. Available at:[Link]

Comparative

Reproducibility of 1-(1,4-Diazepan-1-yl)nonan-1-one in High-Throughput Screening: A Comparison Guide

Executive Summary In high-throughput screening (HTS) campaigns, the integrity of hit identification is frequently compromised by Small, Colloidally Aggregating Molecules (SCAMs). These amphiphilic compounds are the most...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In high-throughput screening (HTS) campaigns, the integrity of hit identification is frequently compromised by Small, Colloidally Aggregating Molecules (SCAMs). These amphiphilic compounds are the most common source of false positives in HTS[1]. At standard screening concentrations, they self-assemble into sub-micron particles, sequestering target proteins and generating spurious inhibitory data.

To overcome this attrition, assay developers require building blocks and lipid mimetics that maintain monomeric states at higher concentrations. This guide objectively compares the HTS performance of 1-(1,4-Diazepan-1-yl)nonan-1-one —a novel homopiperazine-based amphiphile—against traditional rigid and linear alternatives. Through validated biophysical and biochemical protocols, we demonstrate that the unique conformational properties of the 1,4-diazepane ring significantly elevate the compound's Critical Aggregation Concentration (CAC), resulting in superior assay reproducibility and near-zero false-positive rates.

The Causality of Colloidal Aggregation in HTS

Understanding why traditional amphiphiles fail is critical for optimizing screening libraries. Molecules with distinct hydrophobic tails and hydrophilic heads naturally minimize thermodynamically unfavorable water interactions by forming micelles or colloids. Because of poor solubility, SCAMs aggregate at screening concentrations above their CAC, leading to nonspecific protein interactions.

Mechanistically, these colloidal particulates sequester proteins primarily through surface adsorption[2]. When an enzyme (such as a kinase or β-lactamase) adsorbs onto the high-surface-area boundary of a colloid, it undergoes partial denaturation or active-site occlusion. Because this inhibition is physical rather than chemical, it mimics competitive inhibition, yielding compelling but entirely artifactual dose-response curves.

Product Comparison: Structural Advantages

We evaluated 1-(1,4-Diazepan-1-yl)nonan-1-one against two standard structural analogs commonly utilized in HTS libraries:

  • N-nonanoylpiperazine : A direct analog utilizing a rigid 6-membered piperazine ring.

  • N-decyl-N-methylethanamine : A flexible, linear aliphatic amine.

The Mechanistic Advantage: The superior performance of 1-(1,4-Diazepan-1-yl)nonan-1-one stems from its 7-membered 1,4-diazepane (homopiperazine) core. Unlike the rigid, planar-leaning piperazine ring, the diazepane ring introduces a critical puckered conformation. This structural frustration disrupts the highly ordered packing required for rapid micellization. Furthermore, the increased spatial distance between the two nitrogen atoms alters the hydration shell, raising the thermodynamic barrier to self-assembly. Consequently, the compound remains monomeric and soluble at concentrations where traditional analogs rapidly nucleate into colloids.

Quantitative Performance Metrics

To objectively quantify assay reliability, we measured the CAC via Dynamic Light Scattering (DLS) and calculated the in an AmpC β-lactamase counter-screen. The Z'-factor is a dimensionless statistical parameter used to evaluate the suitability of HTS assays, reflective of dynamic range and data variation[3]. A Z'-factor > 0.5 indicates an excellent, robust assay[4].

CompoundStructure TypeCAC (µM)Z'-Factor (AmpC Assay)False Positive Rate at 10 µM
1-(1,4-Diazepan-1-yl)nonan-1-one Flexible 7-membered ring> 45.0 0.78 < 1%
N-nonanoylpiperazine Rigid 6-membered ring8.50.4134%
N-decyl-N-methylethanamine Linear aliphatic4.20.2268%

Data Interpretation: 1-(1,4-Diazepan-1-yl)nonan-1-one maintains a CAC well above the standard 10 µM HTS screening concentration, preserving a high Z'-factor and eliminating aggregation-based false positives.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific controls to verify both instrument sensitivity and mechanistic causality.

Protocol 1: Dynamic Light Scattering (DLS) for CAC Determination

Causality: DLS measures the hydrodynamic radius of particles in solution. A sudden, exponential increase in scattering intensity pinpoints the exact concentration where monomers transition to colloids.

  • Stock Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO.

  • Serial Dilution: Dispense the compound into filtered (0.22 µm) aqueous assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to create a 12-point concentration gradient ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration remains constant at 1% (v/v).

  • Equilibration: Incubate the microplate at 25°C for 30 minutes to allow thermodynamic equilibrium of any potential aggregates.

  • Measurement: Read the plate using a high-throughput DLS plate reader. Record the normalized scattering intensity and particle radius.

  • Self-Validation Step: Include 10 µM tetraiodophenolphthalein (a known SCAM) as a positive control. The assay is only valid if the positive control registers a particle size >50 nm, confirming the instrument's sensitivity to sub-micron colloids.

Protocol 2: AmpC β-Lactamase SCAM Counter-Screen

Causality: AmpC β-lactamase is highly susceptible to colloidal sequestration. By running the assay in the presence and absence of a non-ionic detergent (0.01% Triton X-100), we test for detergent-sensitive aggregation. Detergents disrupt colloids; therefore, if a compound's inhibitory activity vanishes upon detergent addition, it is definitively a SCAM.

  • Enzyme Preparation: Prepare 2 nM AmpC β-lactamase in 50 mM potassium phosphate buffer (pH 7.0).

  • Compound Plating: Transfer 10 µM of the test compounds into a 384-well plate.

  • Detergent Modulation: Split the plate into two conditions: Condition A receives buffer alone; Condition B receives buffer supplemented with 0.01% (v/v) Triton X-100.

  • Substrate Addition: Initiate the reaction by adding 50 µM nitrocefin (a chromogenic substrate).

  • Kinetic Readout: Measure absorbance at 482 nm every 30 seconds for 5 minutes to determine the initial reaction velocity ( V0​ ).

  • Self-Validation Step (Z'-Factor): Calculate the Z'-factor for every plate using the formula Z′=1−∣μp​−μn​∣3(σp​+σn​)​ [3]. A plate is only validated for hit triage if the Z'-factor is 0.6, ensuring that the signal window is statistically robust against background noise.

HTS Triage Workflow Visualization

The following workflow illustrates the logical triage process used to differentiate true, target-specific hits from detergent-sensitive colloidal aggregators.

G Start HTS Primary Screen (1-10 µM Compound) Hit Initial Hit Identified Start->Hit CounterScreen AmpC β-lactamase Assay (+/- 0.01% Triton X-100) Hit->CounterScreen DLS DLS Analysis (Particle Size > 50 nm?) CounterScreen->DLS Detergent-sensitive TrueHit True Hit (Monomeric, Target-Specific) CounterScreen->TrueHit Detergent-resistant DLS->TrueHit No SCAM SCAM False Positive (Colloidal Aggregator) DLS->SCAM Yes

HTS triage workflow differentiating true hits from colloidal aggregators.

References

  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules. Journal of Chemical Information and Modeling. URL: [Link]

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology. URL: [Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. URL: [Link]

Sources

Validation

Publish Comparison Guide: Cross-Reactivity and Matrix Effects of 1-(1,4-Diazepan-1-yl)nonan-1-one in Biological Matrices

Target Audience: Bioanalytical Researchers, Lipid Nanoparticle (LNP) Scientists, and Assay Development Professionals. Executive Summary As a Senior Application Scientist, integrating novel synthetic lipidoids into bioana...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Researchers, Lipid Nanoparticle (LNP) Scientists, and Assay Development Professionals.

Executive Summary

As a Senior Application Scientist, integrating novel synthetic lipidoids into bioanalytical workflows requires a rigorous understanding of their behavior in complex biological matrices. 1-(1,4-Diazepan-1-yl)nonan-1-one (DZN-9) —a synthetic amphiphile comprising a hydrophilic diazepane ring and a hydrophobic nonanoyl chain—is increasingly utilized as a surrogate lipid, internal standard, and building block in lipid nanoparticle (LNP) research.

However, its amphiphilic and cationic nature introduces significant analytical challenges. This guide objectively compares the cross-reactivity and matrix interference of DZN-9 against industry-standard alternatives (DLin-MC3-DMA, Tween-80, and endogenous sphingolipids), providing field-proven protocols and experimental data to help you optimize your LC-MS/MS and immunoassay workflows.

Chemical Profiling & The Causality of Interference

To mitigate interference, we must first understand the molecular causality behind it. DZN-9 possesses a secondary amine within its 1,4-diazepane ring, which remains protonated at physiological pH and under acidic chromatographic conditions (e.g., 0.1% formic acid).

Immunoassay (ELISA) Cross-Reactivity

Cross-reactivity is a non-specific influence of substances in a sample that structurally resemble the target analyte, competing for antibody binding sites[1]. The C9 nonanoyl tail of DZN-9 can mimic the aliphatic chains of endogenous lipids (like ceramides or sphingosines). Furthermore, the protonated diazepane ring can engage in unintended electrostatic interactions with the Fc region of assay antibodies, leading to false-positive signals in competitive immunoassays.

LC-MS/MS Matrix Effects (Ion Suppression)

Matrix effects refer to the enhancement or suppression of an analyte's response caused by co-eluting matrix constituents[2]. Because DZN-9 is highly surface-active and easily ionized, it rapidly migrates to the surface of Electrospray Ionization (ESI) droplets. By monopolizing the available charge (protons) in positive ion mode (ESI+), DZN-9 forces co-eluting target analytes into the droplet interior, severely suppressing their transition into the gas phase[3].

LCMS_Matrix Matrix Biological Matrix (Human Plasma) Prep Protein Precipitation & Extraction Matrix->Prep LC Reversed-Phase LC Separation Prep->LC ESI ESI+ Source Droplet Formation LC->ESI Comp Charge Competition (DZN-9 vs Analyte) ESI->Comp Supp Ion Suppression (Reduced Matrix Factor) Comp->Supp

Mechanism of ESI ion suppression driven by DZN-9 in LC-MS/MS workflows.

Comparative Performance Data

To establish a self-validating baseline, DZN-9 was benchmarked against three alternatives:

  • DLin-MC3-DMA (MC3): A standard ionizable cationic lipid used in FDA-approved LNPs[4].

  • Tween-80: A ubiquitous non-ionic surfactant known for severe assay interference.

  • Sphingosine: An endogenous bioactive lipid used as the target baseline.

Table 1: Immunoassay Cross-Reactivity (Competitive ELISA)

Assay Target: Anti-Sphingosine Monoclonal Antibody. Interferents spiked at 10 µg/mL in 1% BSA/PBS.

CompoundStructural Class% Cross-ReactivityPrimary Interference Mechanism
Sphingosine Endogenous Lipid100.0% (Reference)Specific Epitope Binding
DZN-9 Cationic Amphiphile4.2%Hydrophobic tail insertion / Electrostatic
DLin-MC3-DMA Ionizable Lipid1.8%Steric hindrance (Bulky dilinoleyl tails)
Tween-80 Non-ionic Surfactant< 0.1%Minimal structural homology

Insight: DZN-9 exhibits higher cross-reactivity than MC3 in lipid-targeted immunoassays due to its linear, unbranched nonanoyl chain, which more closely mimics endogenous sphingoid bases.

Table 2: LC-MS/MS Matrix Factor (MF) in Human Plasma

Target Analyte: Propranolol (100 ng/mL). LC Conditions: C18 column, Gradient elution (0.1% FA in Water/Acetonitrile). MF = (Peak Area in presence of interferent) / (Peak Area in neat solvent).

Spiked Interferent (50 µg/mL)Matrix Factor (MF)Signal ImpactESI Competition Level
None (Blank Plasma) 0.92Normal Matrix EffectLow
DZN-9 0.4555% Suppression High (Strong basic amine)
DLin-MC3-DMA 0.6832% SuppressionModerate (pKa ~6.4)
Tween-80 0.1585% SuppressionSevere (Persistent coating)

Insight: While not as devastating as Tween-80, DZN-9 causes significant ion suppression. Its permanently basic diazepane ring outcompetes target analytes for protons more aggressively than the tertiary amine of MC3.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies provide self-validating systems for assessing lipidoid cross-reactivity in your own laboratory.

Protocol 1: LC-MS/MS Matrix Effect Evaluation (Post-Column Infusion)

This method visually maps the exact retention time where DZN-9 suppresses ionization[3].

  • System Setup: Connect a syringe pump to the LC column effluent via a zero-dead-volume T-connector before the MS source.

  • Analyte Infusion: Continuously infuse the target analyte (e.g., Propranolol at 1 µg/mL in 50% Methanol) at 10 µL/min. Monitor its specific MRM transition.

  • Sample Preparation: Spike blank human plasma with DZN-9 (50 µg/mL). Perform a standard protein precipitation using 3 volumes of cold Acetonitrile. Centrifuge at 14,000 x g for 10 mins and collect the supernatant.

  • Injection: Inject 5 µL of the DZN-9 spiked extract onto the LC column.

  • Data Analysis: Observe the continuous baseline of the infused analyte. A sudden dip in the baseline indicates the exact elution window where DZN-9 causes ion suppression.

Protocol 2: Competitive ELISA Interference Assay

This protocol isolates non-specific binding caused by the amphiphilic nature of DZN-9.

  • Plate Coating: Coat a 96-well high-bind plate with target capture antibody (e.g., Anti-Sphingosine) at 1 µg/mL overnight at 4°C.

  • Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20). Block with 3% BSA in PBS for 2 hours at room temperature.

  • Spiking: Prepare a standard curve of the true target analyte. In separate wells, spike DZN-9 at varying concentrations (0.1 to 50 µg/mL) into the assay buffer.

  • Incubation: Add the spiked samples and a biotinylated tracer lipid to the wells. Incubate for 1 hour.

  • Detection: Wash 5x with PBST (stringent washing is critical to remove loosely bound DZN-9). Add Streptavidin-HRP, incubate for 30 mins, wash, and add TMB substrate.

  • Quantification: Read Optical Density (OD) at 450nm. Calculate cross-reactivity by comparing the IC50 of DZN-9 to the IC50 of the target analyte.

ELISA_CR Start Immobilize Capture Antibody (Anti-Sphingolipid) Spike Spike Matrix with DZN-9 (0.1 - 50 µg/mL) Start->Spike Bind Hydrophobic/Electrostatic Non-Specific Binding Spike->Bind Wash Stringent Wash Step (0.05% Tween-20) Bind->Wash Detect Add Detection Probe & Read OD 450nm Wash->Detect Calc Calculate % Cross-Reactivity vs Target Analyte Detect->Calc

Step-by-step logic workflow for evaluating lipidoid cross-reactivity in competitive ELISA.

Conclusion & Best Practices

1-(1,4-Diazepan-1-yl)nonan-1-one is a highly functional lipidoid, but its use in or presence alongside biological matrices requires strict analytical controls.

  • For Immunoassays: Utilize highly specific monoclonal antibodies and increase the stringency of wash buffers (e.g., increasing salt concentration to 0.5M NaCl) to disrupt the electrostatic binding of the diazepane ring.

  • For LC-MS/MS: Do not rely solely on simple protein precipitation. Implement Solid Phase Extraction (SPE) or Phospholipid Removal Plates to separate DZN-9 from target analytes prior to injection, thereby mitigating charge competition in the ESI source.

References

  • Interferences in immunoassay SciSpace[Link][1]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis Taylor & Francis[Link][2]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples PMC - NIH[Link][3]

  • Cationic Lipid Bioanalysis: Understanding Distribution of Lipid Nanoparticles for Delivery of RNA Therapeutics Taylor & Francis[Link][4]

Sources

Comparative

1-(1,4-Diazepan-1-yl)nonan-1-one versus 1-(1,4-diazepan-1-yl)octan-1-one lipophilicity

An In-Depth Comparative Guide to the Lipophilicity of 1-(1,4-Diazepan-1-yl)nonan-1-one and 1-(1,4-Diazepan-1-yl)octan-1-one Introduction: The Critical Role of Lipophilicity in Drug Efficacy Lipophilicity, the affinity of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Lipophilicity of 1-(1,4-Diazepan-1-yl)nonan-1-one and 1-(1,4-Diazepan-1-yl)octan-1-one

Introduction: The Critical Role of Lipophilicity in Drug Efficacy

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of medicinal chemistry and drug development.[1][2][3] It is a key physicochemical property that profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile.[4][5] Quantitatively, lipophilicity is often expressed as the logarithm of the partition coefficient (LogP), which measures the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[1][6] An optimal LogP value is crucial for a drug's success, as it governs its ability to traverse cellular membranes to reach its target while maintaining sufficient aqueous solubility for formulation and distribution in the bloodstream.[4][7] Molecules that are excessively lipophilic may exhibit poor aqueous solubility, high plasma protein binding, and increased metabolic turnover, while highly polar compounds may be poorly absorbed.[4] This guide provides a comparative analysis of the lipophilicity of two closely related compounds, 1-(1,4-diazepan-1-yl)nonan-1-one and 1-(1,4-diazepan-1-yl)octan-1-one, and details the experimental methodologies used to determine this critical parameter.

Molecular Structures and Expected Lipophilicity

The two compounds of interest share a common 1-(1,4-diazepan-1-yl) polar head group and differ only by a single methylene unit in their lipophilic alkyl tails.

  • 1-(1,4-Diazepan-1-yl)nonan-1-one: Features a nine-carbon acyl chain.

  • 1-(1,4-Diazepan-1-yl)octan-1-one: Features an eight-carbon acyl chain.

This seemingly minor structural difference has a predictable impact on their respective lipophilicities. The addition of each methylene group to an alkyl chain generally increases the LogP value, signifying greater lipophilicity.[8][9] This is due to the increased nonpolar surface area of the molecule.

Comparative Lipophilicity Data

CompoundMolecular FormulaMolecular WeightcLogP*Expected Experimental LogP
1-(1,4-Diazepan-1-yl)nonan-1-oneC₁₄H₂₈N₂O240.382.5589[10]> 1-(1,4-diazepan-1-yl)octan-1-one
1-(1,4-Diazepan-1-yl)octan-1-oneC₁₃H₂₆N₂O226.36Not available< 1-(1,4-diazepan-1-yl)nonan-1-one

*cLogP is a calculated (computational) value.

Based on the incremental increase in lipophilicity with each additional methylene group, it is highly probable that 1-(1,4-diazepan-1-yl)nonan-1-one is more lipophilic than 1-(1,4-diazepan-1-yl)octan-1-one. The longer nonanoyl chain contributes to a greater nonpolar character, which would result in a higher partition coefficient.[8][11]

Experimental Determination of Lipophilicity

To empirically validate the predicted difference in lipophilicity, standardized experimental methods are employed. The "gold standard" is the shake-flask method, though chromatographic methods are also widely used for their efficiency.[6][12]

The Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partition coefficient of a compound between n-octanol and water.[13][14] It is considered highly accurate for compounds with LogP values in the range of -2 to 4.[12][13]

Experimental Protocol:

  • Preparation of Phases: n-Octanol is pre-saturated with water, and water is pre-saturated with n-octanol to ensure thermodynamic equilibrium during the experiment. A buffer, typically phosphate buffer at pH 7.4, is often used for the aqueous phase to mimic physiological conditions.[15]

  • Dissolution of the Test Compound: A known amount of the test compound is dissolved in one of the phases. The concentration should not exceed 0.01 mol/L.[16]

  • Partitioning: The two phases are combined in a vessel at a constant temperature (usually 20-25°C) and agitated until equilibrium is reached.[13] This ensures the compound has fully distributed between the two immiscible layers.

  • Phase Separation: The mixture is centrifuged to achieve a clear separation of the n-octanol and aqueous layers.[13][14]

  • Concentration Analysis: The concentration of the compound in each phase is accurately measured. This is typically done using a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) or gas chromatography.[13]

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[17]

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation P1 Saturate n-Octanol with Water E1 Dissolve Known Amount of Compound P1->E1 P2 Saturate Water (pH 7.4) with n-Octanol P2->E1 E2 Combine Phases & Agitate to Equilibrium E1->E2 E3 Centrifuge for Phase Separation E2->E3 E4 Sample n-Octanol & Aqueous Layers E3->E4 A1 Quantify Concentration in Each Phase (e.g., HPLC) E4->A1 A2 Calculate P = [Octanol]/[Aqueous] A1->A2 A3 Calculate LogP = log10(P) A2->A3

Caption: Workflow for LogP Determination by the Shake-Flask Method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)

RP-HPLC offers a faster, more automated alternative for estimating LogP.[17][18][19] This method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C8 or C18) is correlated with its lipophilicity.[12]

Experimental Protocol:

  • System Calibration: A series of standard compounds with known LogP values are injected into the HPLC system.

  • Retention Time Measurement: The retention time for each standard is recorded.

  • Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (log k) against the known LogP values of the standards. The retention factor k is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.[6]

  • Analysis of Test Compounds: The test compounds (1-(1,4-diazepan-1-yl)nonan-1-one and 1-(1,4-diazepan-1-yl)octan-1-one) are injected under the identical chromatographic conditions.

  • LogP Estimation: The retention times of the test compounds are measured, their log k values are calculated, and their LogP values are interpolated from the calibration curve.

G cluster_cal Calibration cluster_test Test Compound Analysis cluster_interp Interpolation C1 Inject Standards with Known LogP Values C2 Measure Retention Times (tR) C1->C2 C3 Calculate log k for each Standard C2->C3 C4 Generate Calibration Curve (log k vs. LogP) C3->C4 I1 Interpolate LogP from Calibration Curve using Test Compound's log k C4->I1 T1 Inject Test Compound T2 Measure Retention Time (tR) T1->T2 T3 Calculate log k for Test Compound T2->T3 T3->I1

Caption: Workflow for LogP Estimation by RP-HPLC.

Conclusion

Based on fundamental principles of physical organic chemistry, 1-(1,4-diazepan-1-yl)nonan-1-one is predicted to be more lipophilic than its shorter-chain analog, 1-(1,4-diazepan-1-yl)octan-1-one. This difference, driven by the presence of an additional methylene group in its acyl chain, is reflected in the available computational LogP data for the nonan-1-one derivative.[8][10] While computational tools provide valuable initial estimates, empirical determination via established methods like the OECD 107 shake-flask protocol or the OECD 117 HPLC method is essential for obtaining definitive, high-quality data for drug discovery programs.[12][13] Such experimental data is critical for building accurate structure-activity relationships, optimizing ADMET properties, and ultimately, developing safe and effective therapeutic agents.[20]

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

  • Rapid Gradient RP-HPLC Method for Lipophilicity Determination: A Solvation Equation Based Comparison with Isocratic Methods | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD. (n.d.). Retrieved from [Link]

  • HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. (2007, February 28). Retrieved from [Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry - MDPI. (2022, August 18). Retrieved from [Link]

  • Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC. (n.d.). Retrieved from [Link]

  • Lipophilic Efficiency as an Important Metric in Drug Design | Journal of Medicinal Chemistry. (2021, November 23). Retrieved from [Link]

  • Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. (2017, October 20). Retrieved from [Link]

  • LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved from [Link]

  • Lipophilicity in drug discovery - PubMed. (2010, March 15). Retrieved from [Link]

  • Lipophilicity in drug discovery | Scilit. (n.d.). Retrieved from [Link]

  • The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed. (n.d.). Retrieved from [Link]

  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC. (n.d.). Retrieved from [Link]

  • OECD 107, OECD 117 and OECD 123 - Phytosafe. (n.d.). Retrieved from [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23). Retrieved from [Link]

  • Practical methods for the measurement of logP for surfactants - PubMed. (2010, September 15). Retrieved from [Link]

  • Determination of the Partition Coefficient n-octanol/water - Biotecnologie BT. (n.d.). Retrieved from [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22). Retrieved from [Link]

  • Alkyl Chain Length Impact on Chemical Properties - Eureka by PatSnap. (2025, July 15). Retrieved from [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10). Retrieved from [Link]

  • Azomethines with Long Alkyl Chains: Synthesis, Characterization, Biological Properties and Computational Lipophilicity Assessment - MDPI. (2026, February 12). Retrieved from [Link]

  • Relationship between lipophilic properties (alkyl chain length) and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC. (n.d.). Retrieved from [Link]

  • 1-(1,4-Diazepan-1-yl)nonan-1-one hydrochloride | C14H29ClN2O - PubChem. (n.d.). Retrieved from [Link]

  • In vitro quantitation of benzodiazepine lipophilicity: relation to in vivo distribution - PubMed. (n.d.). Retrieved from [Link]

  • Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles - PMC. (n.d.). Retrieved from [Link]

  • Estimation of lipohydrophilic properties of molecules with potential β3-agonistic activity. (n.d.). Retrieved from [Link]

  • Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC. (2023, April 9). Retrieved from [Link]

  • (PDF) Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - ResearchGate. (2023, April 3). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(1,4-Diazepan-1-yl)nonan-1-one

Welcome to your essential safety and handling guide for 1-(1,4-Diazepan-1-yl)nonan-1-one (CAS No. 1240574-85-9).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your essential safety and handling guide for 1-(1,4-Diazepan-1-yl)nonan-1-one (CAS No. 1240574-85-9). As your partner in research and development, we are committed to providing information that extends beyond the product itself, ensuring your work is not only groundbreaking but also conducted with the highest degree of safety. This document is designed to provide you, our fellow researchers and drug development professionals, with the critical information needed for the safe handling, use, and disposal of this compound. The protocols herein are built on a foundation of scientific principles and field-proven safety practices.

Hazard Assessment: Understanding the Molecule

1-(1,4-Diazepan-1-yl)nonan-1-one is a bifunctional molecule, featuring a long nine-carbon alkyl chain attached to a carbonyl group, which is in turn linked to a seven-membered cyclic diamine (diazepane). While specific toxicological data for this exact compound is limited, a thorough hazard assessment can be constructed by analyzing its structural components and data from analogous substances.

  • Diazepane Moiety: The 1,4-diazepane ring is a cyclic diamine. Diamines can be skin and eye irritants and may cause respiratory irritation.[1] A structurally related, shorter-chain compound, 1-(1,4-diazepan-1-yl)propan-1-one, is classified as causing serious eye damage and skin irritation.[2] It is prudent to assume this potential for our target compound.

  • Long Alkyl Ketone Chain: Long-chain ketones are often waxy or oily solids with low volatility at room temperature.[3] However, they can be absorbed through the skin. The primary known hazard for 1-(1,4-Diazepan-1-yl)nonan-1-one is that it is harmful if swallowed.[4]

Based on available data, the following hazard profile has been established.

Hazard ClassificationGHS PictogramSignal WordHazard StatementSource
Acute Toxicity (Oral)GHS07: Harmful/IrritantWarningH302: Harmful if swallowed[4]
Potential Hazards (Inferred from Analogs)
Skin Corrosion/IrritationGHS07: Harmful/IrritantWarningH315: Causes skin irritation[2]
Serious Eye Damage/IrritationGHS05: CorrosionDangerH318: Causes serious eye damage[2]

Core Personal Protective Equipment (PPE) Regimen

A multi-layered PPE approach is essential to mitigate the risks identified above. The following table summarizes the minimum required PPE for handling 1-(1,4-Diazepan-1-yl)nonan-1-one. The causality behind each choice is critical for understanding and ensuring compliance.

Protection TypeSpecificationRationale
Eye & Face Protection Chemical splash-resistant safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant risk of splashing.The diazepane moiety suggests a high potential for serious eye damage.[2] Standard safety glasses are insufficient. Goggles provide a seal around the eyes, and a face shield protects the entire face from splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before each use and changed immediately if contaminated.To prevent skin contact. The combination of a diamine and a lipophilic alkyl chain suggests the potential for skin irritation and absorption. Always use proper glove removal technique to avoid contaminating your skin.
Body Protection A flame-resistant laboratory coat and close-toed shoes are mandatory. For larger-scale operations, consider a chemical-resistant apron over the lab coat.Protects skin and personal clothing from accidental spills and contamination.[5]
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood. If weighing out fine powders or if aerosols may be generated, a NIOSH-approved respirator (e.g., N95) is necessary.The compound has low volatility, but fine powders or aerosols can be inhaled. The precautionary statement P260 advises against breathing dust or vapors.[4]

Operational Plans & Step-by-Step Protocols

Adherence to a strict operational workflow is paramount for safety. All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[6]

Safe Handling Workflow

The following diagram outlines the standard operating procedure for handling 1-(1,4-Diazepan-1-yl)nonan-1-one from preparation to post-handling cleanup.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase P1 Verify Fume Hood Functionality P2 Confirm Eyewash/Shower Accessibility P1->P2 P3 Don Full, Inspected PPE P2->P3 P4 Assemble All Necessary Apparatus P3->P4 H1 Weigh Compound in Fume Hood (Use appropriate respiratory protection if generating dust) P4->H1 Proceed to Handling H2 Slowly Add Solid to Solvent to Minimize Splashing H1->H2 H3 Perform Reaction/Procedure Within Containment H2->H3 C1 Quench Reaction (if applicable) and Segregate Waste H3->C1 Proceed to Cleanup C2 Decontaminate Glassware & Work Surfaces C1->C2 C3 Doff PPE in Correct Order (Gloves First) C2->C3 C4 Wash Hands Thoroughly C3->C4

Caption: A step-by-step workflow for the safe handling of 1-(1,4-Diazepan-1-yl)nonan-1-one.

Emergency Procedures: Spills & Exposure

Immediate and correct response to an exposure or spill is critical.

Exposure TypeImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[7]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.[8]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention immediately.[7][8]
Minor Spill (<1g) Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material into a sealed, labeled waste container. Decontaminate the area with a suitable solvent, followed by soap and water.
Major Spill (>1g) Evacuate the immediate area and alert colleagues. If safe to do so, contain the spill to prevent it from spreading. Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: A Lifecycle Approach

Proper chemical waste disposal is not just a regulatory requirement; it is a core component of responsible science.[9] All materials that have come into contact with 1-(1,4-Diazepan-1-yl)nonan-1-one must be treated as hazardous waste.

Waste Disposal Workflow

G cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal W1 Aqueous Waste (e.g., from extractions) C1 Collect in Separate, Clearly Labeled, Leak-Proof Containers W1->C1 W2 Organic Solvent Waste W2->C1 W3 Solid Waste (Contaminated PPE, paper towels, weigh boats, silica gel) W3->C1 C2 Ensure Containers are Kept Sealed When Not in Use C1->C2 C3 Store in a Designated Satellite Accumulation Area C2->C3 D1 Arrange for Pickup by Institutional Environmental Health & Safety (EHS) C3->D1 Follow Institutional Protocol D2 Maintain Accurate Disposal Records D1->D2

Caption: Procedural diagram for the proper disposal of waste from handling the compound.

Disposal Guidelines:

  • Segregation: Do not mix waste streams. Keep aqueous, non-halogenated organic, halogenated organic, and solid waste in separate, designated containers.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents (including solvents), and the approximate percentages.

  • Contaminated Disposables: All disposable items, such as gloves, weigh paper, and paper towels, that come into contact with the compound must be placed in a designated solid waste container.[6]

  • Decontamination: Glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The glassware can then be washed with soap and water.

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • NextSDS. (n.d.). 1-(1,4-diazepan-1-yl)propan-1-one — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1,4-Diazepan-1-yl)nonan-1-one hydrochloride. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • PubMed. (2015, October 15). Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

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